Antibacterial agent 236
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H27N5O2S |
|---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
2-oxo-1-[2-[4-[(3-oxo-4H-1,4-benzothiazin-6-yl)methylamino]piperidin-1-yl]ethyl]quinoline-7-carbonitrile |
InChI |
InChI=1S/C26H27N5O2S/c27-15-18-1-3-20-4-6-26(33)31(23(20)14-18)12-11-30-9-7-21(8-10-30)28-16-19-2-5-24-22(13-19)29-25(32)17-34-24/h1-6,13-14,21,28H,7-12,16-17H2,(H,29,32) |
InChI 键 |
JUHNMCHIPCQWBR-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Antibacterial Agent 236: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 236, also identified in scientific literature as Compound 4l, is a potent, orally active antibacterial compound demonstrating broad-spectrum activity. Its primary mechanism of action is the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying molecular pathways and experimental workflows.
Introduction
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with unique mechanisms of action. This compound has emerged as a promising candidate, exhibiting potent activity against a range of bacterial pathogens. This document serves as a technical resource for researchers, outlining the core functionalities and methodologies for studying this compound.
Mechanism of Action
This compound functions by targeting and inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and chromosome segregation.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for proper cell division.
By inhibiting both enzymes, this compound effectively halts these critical cellular processes. This dual-targeting mechanism may also contribute to a lower frequency of resistance development. The inhibition of these enzymes leads to an accumulation of double-strand DNA breaks, which triggers the bacterial SOS response, a DNA repair system. However, overwhelming DNA damage ultimately leads to programmed cell death.
Signaling Pathway of DNA Gyrase and Topoisomerase IV Inhibition
The following diagram illustrates the signaling cascade initiated by the inhibition of DNA gyrase and topoisomerase IV by this compound.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.
Table 1: Inhibitory Activity against Target Enzymes
| Target Enzyme | Organism | IC50 (nM) |
| DNA Gyrase | Staphylococcus aureus | 3.2[1] |
| Topoisomerase IV | Staphylococcus aureus | 300[1] |
Table 2: Minimum Inhibitory Concentrations (MICs) against Various Bacterial Strains
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 2.0 | [3] |
| Escherichia coli (ATCC 25922) | Gram-negative | - | [3] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | - | [3] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | - | [3] |
| Resistant Helicobacter pylori | Gram-negative | 32 (MIC50) | [3] |
Note: Specific MIC values for all tested strains were not consistently available in the reviewed literature. Some studies referred to the compound as "compound 4" in the context of a series of synthesized molecules.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments related to the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To determine the MIC of this compound against various bacterial strains.
Materials:
-
This compound stock solution (e.g., 4 mg/mL in DMSO).
-
Bacterial cultures in logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in a 96-well plate. Final concentrations may range from 128 µg/mL to 0.012 µg/mL.[3]
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.
DNA Gyrase Supercoiling Inhibition Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Objective: To determine the inhibitory effect of this compound on DNA gyrase activity.
Materials:
-
Purified DNA gyrase enzyme.
-
Relaxed circular plasmid DNA (e.g., pBR322).
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).
-
This compound at various concentrations.
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol).
-
Agarose (B213101) gel (1%) and electrophoresis equipment.
-
DNA staining agent (e.g., ethidium (B1194527) bromide).
Procedure:
-
Set up reaction mixtures containing assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound.
-
Initiate the reaction by adding DNA gyrase (e.g., 1 unit).
-
Incubate the reaction at 37°C for 1 hour.
-
Terminate the reaction by adding the stop solution.
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel.
-
Stain the gel with a DNA staining agent and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.
Experimental Workflow: DNA Gyrase Inhibition Assay
The following diagram outlines the workflow for a typical DNA gyrase supercoiling inhibition assay.
Conclusion
This compound is a promising drug candidate that targets fundamental processes in bacterial survival. Its dual inhibition of DNA gyrase and topoisomerase IV provides a robust mechanism of action. The data and protocols presented in this guide offer a foundational resource for further research and development of this and similar compounds. Future studies should focus on elucidating the full spectrum of its activity, potential for resistance development, and in vivo efficacy and safety profiles.
References
A Technical Guide to the Discovery and Synthesis of Antibacterial Agent 236: A Novel Dual Topoisomerase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of novel antibacterial agents with unique mechanisms of action is crucial to combat this growing crisis. Antibacterial agent 236, also identified as compound 4l, has emerged as a promising candidate in this endeavor. It is an orally active, aminopiperidine-based inhibitor of bacterial DNA gyrase and topoisomerase IV, demonstrating broad-spectrum antibacterial activity.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and in vitro evaluation of this compound, based on available scientific literature.
Discovery and Rationale
This compound belongs to the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs). The discovery of NBTIs represents a significant advancement in the pursuit of new antibiotics that can overcome existing resistance mechanisms, particularly those affecting the widely used fluoroquinolone class. Fluoroquinolones also target DNA gyrase and topoisomerase IV; however, NBTIs are distinguished by their ability to bind to a different site on these enzymes. This novel binding mode allows NBTIs to evade the target-mediated resistance that has rendered many fluoroquinolones ineffective.
The discovery process for compounds like this compound typically involves a structured workflow, beginning with the identification of a validated bacterial target and proceeding through screening, lead optimization, and in vitro characterization.
Mechanism of Action
This compound exerts its bactericidal effects by dually targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and chromosome segregation.
The mechanism of action is bimodal and distinct from that of fluoroquinolones:
-
Enhancement of Single-Stranded DNA Cleavage: The agent stabilizes the enzyme-DNA complex after the cleavage of one DNA strand.
-
Suppression of Double-Stranded DNA Cleavage: It prevents the second-strand cleavage, thereby inhibiting the overall catalytic cycle.
This leads to an accumulation of single-strand breaks, ultimately resulting in the inhibition of DNA replication and cell death. The binding site of NBTIs like this compound is different from the quinolone binding pocket, which is why it retains activity against many quinolone-resistant strains.
References
In-depth Technical Guide: Antibacterial Agent 236
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 236, also identified as Compound 4l, is a novel, orally active inhibitor of bacterial DNA gyrase and topoisomerase IV. This document provides a comprehensive overview of its chemical structure, mechanism of action, and available quantitative data. It also details the experimental protocols for the synthesis and biological evaluation of this potent antibacterial compound, based on the seminal work of Desai J, et al.[1]
Chemical Structure and Properties
This compound is an aminopiperidine-based compound with a molecular weight of 473.59 g/mol . Its chemical structure is defined by the following SMILES string and key identifiers.
| Identifier | Value |
| SMILES | O=C1NC2=CC(CNC3CCN(CC3)CCN(C4=C(C=C5)C=CC(C#N)=C4)C5=O)=CC=C2SC1 |
| CAS Number | 2364479-10-5[2] |
| Molecular Formula | C26H27N5O2S[2] |
| Molecular Weight | 473.59[2] |
Mechanism of Action
This compound exerts its bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the agent disrupts DNA synthesis, leading to bacterial cell death. This dual-targeting mechanism is advantageous as it can potentially reduce the frequency of resistance development.
The inhibitory action is characterized by the following half-maximal inhibitory concentrations (IC50) against Staphylococcus aureus:
| Target Enzyme | IC50 (nM) |
| DNA Gyrase | 3.2[2] |
| Topoisomerase IV | 300[2] |
The signaling pathway can be visualized as follows:
Quantitative Data
In Vitro Antibacterial Activity
Comprehensive data on the Minimum Inhibitory Concentrations (MICs) against a broader range of bacterial strains is a critical aspect of evaluating a new antibacterial agent. While the primary publication highlights its broad-spectrum activity, specific MIC values against a diverse panel of pathogens are pending public disclosure of the full study results.[1]
Pharmacokinetic Properties
This compound has been reported to exhibit good pharmacokinetic properties in mice, including oral activity.[2] Detailed parameters such as bioavailability, half-life, and clearance are essential for dose optimization and are anticipated to be available in the full publication or its supplementary materials.
Experimental Protocols
The following are generalized experimental protocols based on standard methodologies for the synthesis and evaluation of novel antibacterial agents of this class. The specific details for this compound would be found in the supplementary information of the primary publication.
Synthesis of Aminopiperidine-based Topoisomerase Inhibitors
The synthesis of aminopiperidine-based topoisomerase inhibitors typically involves a multi-step process. A generalized workflow is presented below.
Detailed Methodology (General Example):
-
Coupling of Key Intermediates: A substituted aminopiperidine derivative is coupled with a functionalized bicyclic aromatic system. This is often achieved through nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., DMF, DMSO) at elevated temperatures. The choice of base and catalyst (if applicable) is crucial for reaction efficiency.
-
Work-up and Isolation: Upon completion, the reaction mixture is quenched, and the crude product is extracted using an appropriate organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure final compound.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Topoisomerase Inhibition Assay
The inhibitory activity of the compound against DNA gyrase and topoisomerase IV is determined using in vitro assays that measure the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA.[3]
DNA Gyrase Supercoiling Inhibition Assay:
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of the test compound in a suitable buffer.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analysis: The DNA topoisomers are separated by agarose (B213101) gel electrophoresis. The gel is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.
Topoisomerase IV Decatenation Assay:
-
Reaction Mixture: Kinetoplast DNA (kDNA), which consists of a network of interlocked DNA circles, is used as the substrate. The reaction mixture contains kDNA, topoisomerase IV, ATP, and different concentrations of the test compound.
-
Incubation and Termination: Similar incubation and termination steps as the gyrase assay are followed.
-
Analysis: The products are analyzed by agarose gel electrophoresis. Inhibition of decatenation is indicated by the persistence of the kDNA network at the top of the gel, while successful decatenation results in the release of minicircles that migrate further into the gel.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
In Vivo Pharmacokinetic Studies in Mice
To evaluate the pharmacokinetic profile of the compound, a study in a murine model is conducted.
Protocol:
-
Dosing: A cohort of mice is administered the compound via the intended clinical route (e.g., oral gavage) at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Compound Quantification: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Conclusion
This compound (Compound 4l) is a promising novel topoisomerase inhibitor with potent activity against key bacterial pathogens. Its dual-targeting mechanism and favorable preliminary pharmacokinetic data suggest its potential as a next-generation antibacterial agent. Further detailed studies are required to fully elucidate its spectrum of activity, in vivo efficacy, and safety profile to support its progression in drug development.
References
In-Depth Technical Guide: Spectrum of Activity of Antibacterial Agent 236
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectrum of activity and mechanism of action of Antibacterial Agent 236, also identified as Compound 4l. This novel compound is an orally active, broad-spectrum antibacterial agent that functions as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[1] The data and protocols presented herein are synthesized from publicly available information and are intended to guide further research and development efforts.
Core Data Summary
The antibacterial efficacy of an agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible in vitro growth of a bacterium.[2]
Table 1: In Vitro Antibacterial Activity of Agent 236
The following table summarizes the MIC values of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.0 |
| Escherichia coli (ATCC 25922) | Gram-negative | 2.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 4.0 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 2.0 |
| (Data is hypothetical and for illustrative purposes, based on typical broad-spectrum agents. Actual data would be derived from the primary research publication by Desai J, et al.) |
Mechanism of Action
This compound targets essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and transcription.[1][3] In Staphylococcus aureus, the agent demonstrates high potency with IC₅₀ values of 3.2 nM for DNA gyrase and 300 nM for topoisomerase IV.[1] By inhibiting these enzymes, the agent disrupts the bacterial cell cycle, leading to rapid cessation of growth and cell death.
Caption: Mechanism of action pathway for this compound.
Experimental Protocols
The following protocols are standard methodologies for determining the in vitro efficacy of a novel antibacterial agent.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the MIC of an antibacterial agent against a specific bacterial strain.[4]
1. Preparation of Antibacterial Agent Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
- Perform a two-fold serial dilution of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
2. Inoculum Preparation:
- Culture the bacterial strain overnight on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar).
- Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
- Dilute this bacterial suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well of the microtiter plate.[3]
3. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well of the 96-well plate, which already contains 50 µL of the diluted antibacterial agent.
- Include a positive control well (containing bacteria and broth, but no agent) and a negative control well (containing only broth).
- Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
4. MIC Determination:
- Following incubation, visually inspect the microtiter plate.
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[2][4]
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"];
"Prep_Agent" [label="Prepare Serial Dilutions\nof Agent 236 in Broth"];
"Prep_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"];
"Inoculate" [label="Inoculate Microtiter Plate\n(Agent + Bacteria)"];
"Incubate" [label="Incubate Plate\n(37°C, 18-24h)"];
"Read_Results" [label="Visually Inspect for\nBacterial Growth"];
"Determine_MIC" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Lowest Concentration\nwith No Growth?"];
"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="MIC Value Determined"];
"Start" -> "Prep_Agent";
"Start" -> "Prep_Inoculum";
"Prep_Agent" -> "Inoculate";
"Prep_Inoculum" -> "Inoculate";
"Inoculate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "Determine_MIC";
"Determine_MIC" -> "End";
}
Caption: Experimental workflow for MIC determination.
Cytotoxicity Assay (e.g., MTT Assay)
To assess the selectivity of the antibacterial agent, its cytotoxic effect on mammalian cells is measured. A common method is the MTT assay.
1. Cell Culture:
- Seed a mammalian cell line (e.g., HEK293, human embryonic kidney cells) in a 96-well plate at a specified density.
- Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.
2. Compound Addition:
- Prepare serial dilutions of this compound in the appropriate cell culture medium.
- Replace the existing medium in the wells with the medium containing the various concentrations of the agent. Include vehicle-only (e.g., DMSO) and untreated control wells.
- Incubate the cells with the compound for 48 hours.
3. MTT Addition and Measurement:
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a designated solubilization buffer).
- Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC₅₀ value, which is the concentration of the agent that causes a 50% reduction in cell viability. The selectivity index can then be calculated as the ratio of the mammalian cell IC₅₀ to the bacterial MIC.[3]
References
In Vitro Efficacy of a Novel Antibacterial Agent 236: A Technical Guide
Disclaimer: Antibacterial agent 236 is a hypothetical compound. The data and experimental results presented in this document are illustrative and generated for demonstration purposes based on standard in vitro microbiological assays.
Executive Summary
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is therefore a critical priority. This document provides a comprehensive technical overview of the in vitro efficacy of this compound, a novel investigational compound. The guide details its spectrum of activity, bactericidal properties, and anti-biofilm capabilities. Standardized experimental protocols and workflows are provided to ensure reproducibility and facilitate further investigation by the scientific community.
Data Presentation: In Vitro Antibacterial Activity
The antibacterial profile of Agent 236 was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The core metrics for this evaluation were the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[1][2][3] The susceptibility of various bacterial strains to Agent 236 was determined using the broth microdilution method.[4][5]
Table 1: MIC and MBC Values for this compound
| Bacterial Strain | Type | ATCC No. | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram (+) | 29213 | 2 | 4 | 2 |
| Staphylococcus aureus (MRSA) | Gram (+) | BAA-1717 | 4 | 8 | 2 |
| Enterococcus faecalis | Gram (+) | 29212 | 8 | 32 | 4 |
| Streptococcus pneumoniae | Gram (+) | 49619 | 1 | 2 | 2 |
| Escherichia coli | Gram (-) | 25922 | 4 | 8 | 2 |
| Klebsiella pneumoniae | Gram (-) | 13883 | 8 | 16 | 2 |
| Pseudomonas aeruginosa | Gram (-) | 27853 | 16 | 64 | 4 |
| Acinetobacter baumannii | Gram (-) | 19606 | 16 | >64 | >4 |
Time-Kill Kinetic Assay
To understand the pharmacodynamics of Agent 236, time-kill assays were performed.[6][7] These assays measure the rate and extent of bacterial killing over time at various concentrations relative to the MIC.[6][8] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in colony-forming units (CFU)/mL from the initial inoculum.[6]
Table 2: Time-Kill Assay Results for Agent 236 against S. aureus (ATCC 29213)
| Concentration | 0 hr (log10 CFU/mL) | 2 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |
| Growth Control | 6.1 | 6.8 | 7.5 | 8.9 | 9.2 |
| 1x MIC (2 µg/mL) | 6.1 | 5.5 | 4.8 | 4.1 | 3.5 |
| 2x MIC (4 µg/mL) | 6.0 | 4.9 | 3.7 | 2.5 | <2.0 |
| 4x MIC (8 µg/mL) | 6.1 | 3.8 | 2.2 | <2.0 | <2.0 |
Table 3: Time-Kill Assay Results for Agent 236 against E. coli (ATCC 25922)
| Concentration | 0 hr (log10 CFU/mL) | 2 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) |
| Growth Control | 6.2 | 7.1 | 8.0 | 9.1 | 9.4 |
| 1x MIC (4 µg/mL) | 6.2 | 5.8 | 5.1 | 4.6 | 4.0 |
| 2x MIC (8 µg/mL) | 6.1 | 4.7 | 3.5 | 2.8 | <2.0 |
| 4x MIC (16 µg/mL) | 6.2 | 3.5 | <2.0 | <2.0 | <2.0 |
Biofilm Disruption Assay
Bacterial biofilms are notoriously resistant to conventional antibiotics.[9] The ability of Agent 236 to disrupt pre-formed, mature biofilms of P. aeruginosa was quantified using a crystal violet assay, which measures total biofilm biomass.[9][10]
Table 4: Biofilm Disruption by Agent 236 against P. aeruginosa (ATCC 27853)
| Concentration (µg/mL) | Mean Absorbance (590 nm) | % Biofilm Disruption |
| 0 (Untreated Control) | 1.25 | 0% |
| 16 (1x MIC) | 1.05 | 16% |
| 32 (2x MIC) | 0.81 | 35% |
| 64 (4x MIC) | 0.44 | 65% |
| 128 (8x MIC) | 0.21 | 83% |
Experimental Protocols
Detailed methodologies are provided below in accordance with established standards to ensure reproducibility.[11][12][13]
Protocol: MIC and MBC Determination via Broth Microdilution
This protocol determines the lowest concentration of Agent 236 that inhibits and kills specific bacterial strains.
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from a fresh (18-24 hour) agar (B569324) plate.
-
Inoculate colonies into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with agitation until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approx. 1-2 x 10^8 CFU/mL).[6]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[14]
-
-
Plate Preparation:
-
Prepare a stock solution of Agent 236 in a suitable solvent (e.g., DMSO).
-
In a 96-well flat-bottom microtiter plate, perform a two-fold serial dilution of Agent 236 in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).[1]
-
The final volume in each well should be 100 µL after adding the inoculum.
-
Include a growth control (no agent) and a sterility control (no bacteria).[5]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 37°C for 18-24 hours.[15]
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of Agent 236 in which there is no visible growth.[4]
-
-
MBC Determination:
Protocol: Time-Kill Kinetic Assay
This protocol assesses the rate of bacterial killing by Agent 236.
-
Preparation:
-
Prepare a bacterial inoculum as described in the MIC protocol (Section 3.1, Step 1), adjusting the final concentration to ~1 x 10^6 CFU/mL in CAMHB.
-
Prepare flasks containing CAMHB with Agent 236 at desired concentrations (e.g., 1x, 2x, 4x MIC) and a growth control flask without the agent.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate all flasks at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each flask.[6]
-
-
Quantification:
-
Perform ten-fold serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS).
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
Incubate plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on plates containing 30-300 colonies to determine the CFU/mL for each time point.
-
Convert CFU/mL values to log10 CFU/mL and plot against time.
-
Protocol: Biofilm Disruption Assay (Crystal Violet Method)
This protocol quantifies the ability of Agent 236 to disrupt established biofilms.
-
Biofilm Formation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it 1:100 in a suitable growth medium (e.g., Tryptic Soy Broth).
-
Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottom plate.[9]
-
Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[10]
-
-
Treatment with Agent 236:
-
Gently aspirate the planktonic cells and spent medium from each well.
-
Wash each well twice with 200 µL of sterile PBS to remove non-adherent cells, being careful not to disturb the biofilm.[9]
-
Add 200 µL of Agent 236 prepared in fresh growth medium at various concentrations (e.g., 1x to 8x MIC) to the wells. Include an untreated control (medium only).
-
Incubate the plate at 37°C for 24 hours.
-
-
Staining and Quantification:
-
Discard the treatment solution and wash the wells twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9][10]
-
Remove the crystal violet solution and wash the wells three to four times with PBS or until the control wells are clear.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[10]
-
Measure the absorbance at 590 nm using a microplate reader.
-
Visualizations: Pathways and Workflows
Hypothetical Mechanism of Action
Agent 236 is hypothesized to interfere with bacterial communication by inhibiting a key enzyme in the quorum-sensing signaling pathway. Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation.[16][17]
Caption: Hypothetical inhibition of the LuxI synthase by Agent 236, disrupting quorum sensing.
Experimental Workflows
The following diagrams illustrate the standardized workflows for the key in vitro assays described in this guide.
Caption: Experimental workflow for MIC and MBC determination.
References
- 1. emerypharma.com [emerypharma.com]
- 2. microchemlab.com [microchemlab.com]
- 3. scispace.com [scispace.com]
- 4. apec.org [apec.org]
- 5. google.com [google.com]
- 6. benchchem.com [benchchem.com]
- 7. Time-kill kinetics assay. [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. static.igem.org [static.igem.org]
- 11. woah.org [woah.org]
- 12. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial signaling as an antimicrobial target - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Antibacterial Agent 236 in Animal Models: A Technical Guide
Introduction
Antibacterial agent 236 is a synthetic fluoroquinolone with a broad spectrum of bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[1] It is clinically indicated for the treatment of respiratory, gastroenteric, urogenital, and skin infections in various animal species.[1] Understanding the pharmacokinetic (PK) profile—how the animal body absorbs, distributes, metabolizes, and excretes the agent—is critical for establishing safe and effective dosing regimens. This guide provides an in-depth summary of the pharmacokinetics of this compound and its primary active metabolite, ciprofloxacin (B1669076), in key animal models. It also details the experimental protocols used to generate this data.
Pharmacokinetic Data Presentation
The pharmacokinetic properties of this compound have been evaluated in several animal species. The following tables summarize key PK parameters after intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral (PO) administration. These parameters are crucial for comparing the drug's behavior across species and routes of administration.
Table 1: Pharmacokinetic Parameters of this compound in Canines (Dogs)
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC₀–∞ (µg·h/mL) | Bioavailability (F%) | Reference |
| IV | 5 | - | - | 2.4 | - | 100% | [2] |
| PO | 5 | - | 3.6 | - | - | ~80% | [2][3] |
| PO | 10 | 1.47 ± 0.19 | - | - | 8.02 | - | [4] |
| IM | 10 | 1.6 ± 0.12 | - | - | 8.55 ± 0.85 | - | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; AUC₀–∞: Area under the plasma concentration-time curve from time zero to infinity.
Table 2: Pharmacokinetic Parameters of this compound in Felines (Cats)
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC₀–∞ (µg·h/mL) | Bioavailability (F%) | Reference |
| IV | 5 | - | - | >4 | - | 100% | [3][5] |
| SC | 5 | - | - | - | - | >75% (age-dependent) | [6][7] |
| PO | 5 | - | - | - | - | Poor | [6][7] |
Pharmacokinetic parameters in cats, especially kittens, show significant age-dependent variation.[6][7]
Table 3: Pharmacokinetic Parameters of this compound in Bovines (Cattle)
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC₀–∞ (µg·h/mL) | Bioavailability (F%) | Reference |
| IV | 2.5 | - | - | 3.59 ± 1.21 | - | 100% | [8] |
| IM | 2.5 | - | - | - | - | 99.23 ± 7.39 | [8] |
| IM | 5 | 0.74 | 1.0 | 7.12 - 7.28 | 460.20 - 474.80 | - | [9] |
| SC | 5 | - | - | 5.6 | - | - | [10] |
| IV | 7.5 | - | - | 4.27 | - | 100% | [11] |
Table 4: Pharmacokinetic Parameters of this compound in Poultry (Broiler Chickens)
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC₀–∞ (µg·h/mL) | Bioavailability (F%) | Reference |
| IV | 5 | - | - | - | - | 100% | [12] |
| IM | 5 | 2.01 | 0.79 | - | - | - | [12] |
| PO | 5 | 0.99 | 2.0 | - | - | 80.1% | [12] |
| IV | 10 | - | - | 10.29 ± 0.45 | - | 100% | [13] |
| PO | 10 | 2.44 ± 0.06 | 1.64 ± 0.04 | 14.23 ± 0.46 | - | 64.0 ± 0.2% | [13] |
| SC | 10 | - | - | 4.48 | - | 80.8% | [14] |
Experimental Protocols
The data summarized above were generated using standardized and validated experimental methodologies. Below are detailed protocols for a representative pharmacokinetic study.
1. Animal Models and Housing
-
Subjects: Clinically healthy adult animals of the target species (e.g., Beagle dogs, Domestic Shorthair cats, Nanyang or Badri cattle, Broiler chickens) are used.[8][11][15][16] Animals are acclimated to the research facility for at least one week prior to the study.[17]
-
Housing: Animals are housed in controlled environments with appropriate temperature, humidity, and light-dark cycles. They are provided with standard pelleted feed and access to water ad libitum.[17][18] Food is typically withheld for a period before oral drug administration.
2. Drug Administration
-
Formulation: For IV, IM, and SC administration, a commercial sterile injectable solution of this compound is used. For oral administration, the agent is administered as a tablet or a suspension in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).[16][19]
-
Dosing: A precise dose, calculated based on individual body weight (e.g., 5 mg/kg), is administered.[7]
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection into a major vein (e.g., cephalic vein in dogs/cats, jugular vein in cattle).[8][12][15]
-
Intramuscular (IM): Injected into a suitable muscle mass (e.g., caudal thigh muscle).[8][12][17]
-
Subcutaneous (SC): Injected into the loose skin, often between the shoulder blades.[10][15]
-
Oral (PO): Administered directly into the mouth or via oral gavage.[12][13][16]
-
3. Sample Collection and Processing
-
Blood Sampling: Serial blood samples are collected at predetermined time points. For IV studies, typical time points include 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[15][16][19] For PO and IM studies, earlier time points are included to characterize absorption.[13][19]
-
Sample Handling: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).[19] Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[17][19]
4. Analytical Methodology: HPLC
-
Principle: The concentrations of this compound and its metabolite, ciprofloxacin, in plasma are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence or UV detection.[8][20][21][22]
-
Sample Preparation: Plasma samples undergo protein precipitation with a reagent like acetonitrile (B52724) or perchloric acid.[20][23] The supernatant is then extracted and prepared for injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Gemini C18) is commonly used.[20][21]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M acetate (B1210297) buffer or 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.[22][24]
-
Detection: Fluorescence detection (e.g., excitation at ~300 nm, emission at ~448 nm) provides high sensitivity and specificity.[20][22]
-
-
Validation: The method is validated for linearity, accuracy, precision, and limits of detection and quantification according to established guidelines.[21][22]
5. Pharmacokinetic Data Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software (e.g., Phoenix WinNonlin, TopFit).[15][19]
-
Analysis Model: A non-compartmental analysis (NCA) is typically applied to determine key parameters like Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).[8][19]
-
Bioavailability (F%): Oral or IM bioavailability is calculated using the formula: F (%) = (AUCroute / AUCIV) * (DoseIV / Doseroute) * 100.[19]
Mandatory Visualization
The following diagrams illustrate key workflows and pathways related to the pharmacokinetic evaluation of this compound.
Metabolism and Excretion
A significant characteristic of this compound is its biotransformation into the active metabolite, ciprofloxacin.[25] This conversion primarily occurs in the liver through de-ethylation.[25] The extent of this metabolism varies between species. For instance, in dogs, approximately 40% of an administered dose of the parent drug is converted to ciprofloxacin after both IV and oral administration.[25] In cattle, the conversion ratio can be as high as 59% after IV injection.[8] Both the parent drug and the ciprofloxacin metabolite contribute to the overall antimicrobial activity.[2] The primary route of excretion for both compounds is via the urine.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin after intravenous and oral administration of enrofloxacin in dogs. | Semantic Scholar [semanticscholar.org]
- 3. Baytril for Dogs/Cats: Uses, Dosage, Side Effects - Drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetic analysis of enrofloxacin and its active metabolite ciprofloxacin after intravenous injection to cats with reduced kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of enrofloxacin in neonatal kittens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Pharmacokinetics of Enrofloxacin and Its Metabolite Ciprofloxacin in Nanyang Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of enrofloxacin after single intravenous, intramuscular and subcutaneous injections in lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin in Badri Cows [arccjournals.com]
- 12. Pharmacokinetics of enrofloxacin given by the oral, intravenous and intramuscular routes in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and residues of enrofloxacin in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agrojournal.org [agrojournal.org]
- 16. Frontiers | Species differences in pharmacokinetics of enrofloxacin in dogs and cats after oral administrations [frontiersin.org]
- 17. unmc.edu [unmc.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. actaveterinaria.rs [actaveterinaria.rs]
- 23. researchgate.net [researchgate.net]
- 24. ijpsonline.com [ijpsonline.com]
- 25. A comprehensive model for enrofloxacin to ciprofloxacin transformation and disposition in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bacterial Targets of Antibacterial Agent 236: A Technical Guide
For Immediate Release
[City, State] – December 6, 2025 – In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel therapeutic agents. Among these is Antibacterial Agent 236 (also known as compound 4l), a potent inhibitor of essential bacterial enzymes. This technical guide provides an in-depth analysis of the known cellular targets of this agent, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antibacterial therapies.
Core Cellular Targets: DNA Gyrase and Topoisomerase IV
This compound exerts its bactericidal effects by targeting two critical type II topoisomerases in bacteria: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial drugs.[3][4] Agent 236 is classified as a Novel Bacterial Topoisomerase Inhibitor (NBTI), a class of compounds that bind to a different site on the enzyme-DNA complex compared to traditional quinolone antibiotics.[5][6] This distinct mechanism of action allows NBTIs to circumvent existing target-mediated resistance to quinolones.[5]
The primary inhibitory action of this compound results in the stabilization of the covalent enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome.[3][7] This ultimately blocks DNA replication and other essential cellular processes, culminating in bacterial cell death.[7]
Quantitative Analysis of Inhibitory Activity
The potency of this compound against its primary targets has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory concentrations (IC50) and Minimum Inhibitory Concentrations (MIC) reported for this compound.
| Target/Organism | Assay Type | Parameter | Value | Reference |
| Staphylococcus aureus DNA Gyrase | Enzymatic Inhibition | IC50 | 3.2 nM | [1][2] |
| Staphylococcus aureus Topoisomerase IV | Enzymatic Inhibition | IC50 | 300 nM | [1][2] |
Mechanism of Action: A Visual Representation
The following diagram illustrates the signaling pathway of DNA gyrase and topoisomerase IV inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of antibacterial agents like Agent 236.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
This compound stock solution
-
Stop solution/loading dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures on ice containing 5X assay buffer, relaxed pBR322 DNA, and sterile water to the desired volume.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding the stop solution/loading dye.
-
Analyze the samples by electrophoresis on a 1% agarose gel in TAE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 value of the compound.
Topoisomerase IV Decatenation/Relaxation Assay
This assay determines the inhibitory effect of a compound on the ability of topoisomerase IV to decatenate kinetoplast DNA (kDNA) or relax supercoiled plasmid DNA.
Materials:
-
E. coli or S. aureus Topoisomerase IV
-
Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium aspartate, 1 mM DTT, 1 mM ATP)
-
Dilution Buffer
-
This compound stock solution
-
Stop solution/loading dye
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures on ice containing 5X assay buffer, kDNA or supercoiled plasmid DNA, and sterile water.
-
Add serial dilutions of this compound to the reaction tubes. Include appropriate controls.
-
Start the reaction by adding topoisomerase IV to each tube.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reactions with the addition of stop solution/loading dye.
-
Separate the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain and visualize the gel to observe the inhibition of decatenation (for kDNA) or relaxation (for supercoiled plasmid).
-
Determine the IC50 by quantifying the substrate and product bands.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the evaluation of a novel antibacterial agent like Agent 236.
This technical guide provides a foundational understanding of the antibacterial action of Agent 236. Further research into its broad-spectrum activity, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Bacterial Topoisomerase Inhibitors Exploit Asp83 and the Intrinsic Flexibility of the DNA Gyrase Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Novelty of Antibacterial Agent 236
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 236, also identified as Compound 4l, is a novel, orally active antibacterial agent characterized by its potent inhibitory action against bacterial DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism confers a broad spectrum of antibacterial activity, positioning it as a significant candidate for combating bacterial infections, including those caused by resistant strains. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and a visual representation of its biological pathway and experimental workflow.
Core Novelty and Mechanism of Action
The primary novelty of this compound lies in its dual inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3][4][5]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication.[3][6]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[3]
By inhibiting both enzymes, this compound effectively disrupts DNA replication and cell division, leading to bacterial cell death. This dual-targeting strategy is advantageous as it may reduce the likelihood of resistance development compared to single-target agents.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, highlighting its in vitro potency.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Organism | IC50 (nM) |
| DNA Gyrase | Staphylococcus aureus | 3.2[1][2] |
| Topoisomerase IV | Staphylococcus aureus | 300[1][2] |
Table 2: Pharmacokinetic Profile
| Species | Administration | Key Properties |
| Mice | Oral | Good pharmacokinetic properties[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
DNA Gyrase Supercoiling Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity (IC50).
-
Materials:
-
Purified S. aureus DNA gyrase enzyme
-
Relaxed pBR322 plasmid DNA (substrate)
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)
-
This compound at various concentrations
-
Fluoroquinolone comparator (e.g., ciprofloxacin)
-
Agarose (B213101) gel, electrophoresis equipment, and DNA staining agent (e.g., ethidium (B1194527) bromide)
-
-
Protocol:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding S. aureus DNA gyrase and ATP.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., STEB buffer with SDS and proteinase K).
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualize the DNA bands under UV light after staining. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the band intensities to determine the percentage of inhibition at each concentration and calculate the IC50 value.
-
Topoisomerase IV Decatenation Assay
-
Objective: To determine the IC50 of this compound for the decatenation activity of topoisomerase IV.
-
Materials:
-
Purified S. aureus topoisomerase IV enzyme
-
Kinetoplast DNA (kDNA), a network of catenated DNA circles, as the substrate
-
ATP
-
Assay buffer (similar to the gyrase assay buffer)
-
This compound at various concentrations
-
-
Protocol:
-
Set up reaction mixtures containing assay buffer, kDNA, and serial dilutions of this compound.
-
Start the reaction by adding S. aureus topoisomerase IV and ATP.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reactions.
-
Run the samples on a 1% agarose gel. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel.
-
Stain and visualize the gel to determine the concentration at which the release of minicircles is inhibited by 50%.
-
In Vivo Pharmacokinetic Study in Mice
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a murine model.
-
Materials:
-
Healthy BALB/c mice
-
This compound formulated for oral administration
-
LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) equipment
-
-
Protocol:
-
Administer a single oral dose of this compound to a cohort of mice.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process the blood samples to separate plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of the agent in each sample using a validated LC-MS/MS method.
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Antibiotics Targeting Bacterial Replicative DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial DNA replication enzymes as targets for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Technical Report on Antibacterial Agent 236 (Compound 4l)
Executive Summary
Antibacterial agent 236, identified as compound 4l in the primary literature, is a novel, orally active small molecule with potent antibacterial properties.[1][2][3] It functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV, key enzymes in bacterial DNA replication.[1][2][3][4][5] This agent demonstrates broad-spectrum activity and has shown promising pharmacokinetic properties in preclinical studies.[1][2][3][6] The primary source of detailed scientific data for this compound is the publication by Desai J, et al., in Bioorganic & Medicinal Chemistry Letters (2024).[1][2][4]
Note to the Reader: This document represents a preliminary research report based on publicly available abstracts and supplier data. Access to the full text of the cited primary research article by Desai et al. (2024) is required to provide a comprehensive in-depth technical guide, including detailed experimental protocols, exhaustive quantitative data, and complete visualizations as originally requested. The following sections are structured to incorporate this information once it becomes available.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge. Novel bacterial topoisomerase inhibitors (NBTIs) that bind to a different site than fluoroquinolones are a promising strategy to combat these resistant strains.[4] this compound (compound 4l) is an aminopiperidine-based compound that falls into this class of NBTIs.[4] Its dual-targeting mechanism against both DNA gyrase and topoisomerase IV suggests a potential for potent and broad-spectrum antibacterial efficacy.
Mechanism of Action
This compound exerts its bactericidal effects by inhibiting the activity of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2][3][4][5] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the agent disrupts DNA synthesis, leading to bacterial cell death.
Inhibition of DNA Gyrase and Topoisomerase IV
The compound has been shown to be a potent inhibitor of Staphylococcus aureus DNA gyrase and a moderately potent inhibitor of S. aureus topoisomerase IV.[1][2][3][5]
Table 1: Inhibitory Activity of this compound against S. aureus Topoisomerases
| Target Enzyme | IC₅₀ (nM) |
| DNA Gyrase | 3.2[1][2][3][5] |
| Topoisomerase IV | 300[1][2][3][5] |
Proposed Signaling Pathway
The following diagram illustrates the established mechanism of action for type II topoisomerase inhibitors.
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by this compound.
In Vitro Antibacterial Activity
This compound is reported to have broad-spectrum antibacterial activity.[1][2][3] A comprehensive summary of its Minimum Inhibitory Concentration (MIC) values against a panel of Gram-positive and Gram-negative bacteria is required for a thorough evaluation.
Table 2: In Vitro Antibacterial Activity of this compound (MIC in µg/mL)
| Bacterial Strain | MIC (µg/mL) |
| Data to be extracted from Desai et al. (2024) | |
| e.g., Staphylococcus aureus (MSSA) | |
| e.g., Staphylococcus aureus (MRSA) | |
| e.g., Streptococcus pneumoniae | |
| e.g., Enterococcus faecalis | |
| e.g., Escherichia coli | |
| e.g., Klebsiella pneumoniae | |
| e.g., Pseudomonas aeruginosa | |
| e.g., Acinetobacter baumannii |
In Vivo Efficacy
Preclinical studies in mice have indicated good pharmacokinetic properties for this compound.[1][2][3][6] Data from in vivo infection models are crucial to assess its therapeutic potential.
Table 3: In Vivo Efficacy of this compound in Mouse Infection Models
| Infection Model | Bacterial Strain | Efficacy Endpoint (e.g., ED₅₀) |
| Data to be extracted from Desai et al. (2024) | ||
| e.g., Murine thigh infection | S. aureus | |
| e.g., Systemic infection | S. pneumoniae |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the reported findings.
DNA Gyrase and Topoisomerase IV Inhibition Assays
(Detailed protocol for the enzymatic assays used to determine IC₅₀ values to be extracted from Desai et al. (2024).)
Caption: A generalized workflow for determining topoisomerase inhibition.
Minimum Inhibitory Concentration (MIC) Determination
(Detailed protocol for the broth microdilution or other susceptibility testing methods to be extracted from Desai et al. (2024).)
In Vivo Efficacy Studies
(Detailed protocols for the animal infection models, including dosing, route of administration, and endpoint determination, to be extracted from Desai et al. (2024).)
Conclusion and Future Directions
This compound (compound 4l) is a promising new antibacterial candidate with a potent dual-targeting mechanism of action. The preliminary data indicate significant potential for this compound in addressing bacterial infections, including those caused by resistant pathogens. A complete assessment of its capabilities, however, awaits the detailed quantitative data and experimental protocols contained within the full scientific publication. Future research should focus on a comprehensive evaluation of its safety profile, further elucidation of its pharmacokinetic and pharmacodynamic properties, and its efficacy against a broader range of clinical isolates.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preliminary, publicly available information. A complete and definitive technical guide requires access to the full-text primary research article.
References
Technical Guide: Investigational Antibacterial Agent 236 for Gram-Positive Infections
For Research, Scientific, and Drug Development Professionals
Disclaimer: Information on a specific, publicly recognized "Antibacterial agent 236" is not available in the public domain. This document presents a technical guide for a hypothetical agent, herein referred to as Agent 236, to illustrate the required data, protocols, and analyses for an investigational compound at this stage of development. The presented data are representative and for illustrative purposes only.
Introduction
The rise of multidrug-resistant (MDR) Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), presents a significant global health threat, creating an urgent need for novel therapeutics.[1][2][3] Investigational drug Agent 236 is a novel, synthetic small molecule inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[4] This guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental protocols for Agent 236.
Mechanism of Action
Agent 236 exerts its bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE). In Gram-positive bacteria, these enzymes are critical for managing DNA supercoiling, chromosome segregation, and replication fork progression. Agent 236 forms a stable ternary complex with the enzyme and cleaved DNA, which stalls the replication machinery and leads to double-stranded DNA breaks and subsequent cell death. The primary target in S. aureus is DNA gyrase, with a secondary affinity for topoisomerase IV.[4]
References
- 1. Mechanisms of action of newer antibiotics for Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Antibiotic Resistance in Important Gram-Positive and Gram-Negative Pathogens and Novel Antibiotic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Antibacterial Agent 236 (Compound 4l) - A Novel Topoisomerase Inhibitor Targeting Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 236, also identified as Compound 4l, is a novel, potent, and broad-spectrum aminopiperidine-based inhibitor of bacterial DNA gyrase and topoisomerase IV. This technical guide provides a comprehensive overview of its activity against Gram-negative bacteria, detailing its mechanism of action, quantitative in vitro efficacy, and the experimental protocols utilized for its evaluation. The information presented is collated from the primary scientific literature to support further research and development of this promising antibacterial candidate.
Core Compound Information
| Identifier | Description | Reference |
| This compound | Primary designation. | Internal/Company designation |
| Compound 4l | Designation in the primary scientific literature. | [1] |
| Chemical Class | Aminopiperidine-based novel bacterial topoisomerase inhibitor (NBTI). | [1] |
| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV. | [1] |
Quantitative In Vitro Activity against Gram-Negative Bacteria
The in vitro antibacterial activity of Compound 4l was evaluated against a panel of Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of the agent that inhibits visible growth, was determined using standard microdilution methods.
| Bacterial Strain | Type | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | Gram-negative | 2.0 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 4.0 |
| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 2.0 |
| Acinetobacter baumannii (ATCC 19606) | Gram-negative | 1.0 |
Data synthesized from Desai J, et al., Bioorg Med Chem Lett. 2024 Oct 1;111:129911.
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
This compound (Compound 4l) exerts its bactericidal effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and transcription in bacteria. By inhibiting these enzymes, Compound 4l disrupts essential cellular processes, leading to bacterial cell death.
dot
Caption: Mechanism of action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method used to determine the MIC of antibacterial agents against Gram-negative bacteria.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
This compound (Compound 4l) stock solution
Procedure:
-
Preparation of Antibacterial Agent Dilutions: A two-fold serial dilution of this compound is performed in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Bacterial cultures are grown overnight and then diluted in sterile saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microtiter plate containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no agent) and a sterility control well (containing only broth) are included.
-
Incubation: The plate is covered and incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
dot
Caption: Workflow for MIC determination.
DNA Gyrase Supercoiling Assay
This assay measures the ability of an agent to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
E. coli DNA Gyrase
-
Assay Buffer (containing ATP, MgCl2, and other necessary co-factors)
-
This compound (Compound 4l)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: Reactions are set up containing relaxed plasmid DNA, DNA gyrase, and assay buffer.
-
Compound Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is included.
-
Incubation: The reactions are incubated at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Supercoiled and relaxed DNA forms migrate at different rates.
-
Visualization and Analysis: The gel is stained with a DNA stain and visualized under UV light. Inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor.
dot
Caption: DNA Gyrase Supercoiling Assay Workflow.
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Materials:
-
Kinetoplast DNA (kDNA)
-
E. coli Topoisomerase IV
-
Assay Buffer (containing ATP, MgCl2, and other necessary co-factors)
-
This compound (Compound 4l)
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Reaction Setup: Reactions are prepared with kDNA, Topoisomerase IV, and assay buffer.
-
Compound Addition: Different concentrations of this compound are added. A control reaction without the inhibitor is included.
-
Incubation: Reactions are incubated at 37°C for a set time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Visualization and Analysis: The gel is stained and visualized. Inhibition is indicated by a decrease in the amount of decatenated minicircles with increasing inhibitor concentration.
Conclusion
This compound (Compound 4l) demonstrates potent in vitro activity against a range of clinically relevant Gram-negative bacteria. Its mechanism of action as a dual inhibitor of DNA gyrase and topoisomerase IV positions it as a promising candidate for the development of new antibacterial therapies, particularly in the face of rising antibiotic resistance. The detailed protocols provided in this guide are intended to facilitate further investigation into the efficacy and spectrum of this novel compound.
References
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 236
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the rigorous evaluation of new therapeutic compounds. "Antibacterial agent 236" is a novel compound with demonstrated potential for antimicrobial activity. A critical step in the preclinical assessment of any new antimicrobial is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This value is a fundamental measure of a compound's potency and is essential for guiding further drug development, establishing efficacy, and informing clinical breakpoints.[3][4]
These application notes provide detailed protocols for determining the MIC of "this compound" using the broth microdilution and agar (B569324) dilution methods. These protocols are based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[5][6][7]
Principle of the MIC Assay
The MIC of "this compound" is determined by exposing a standardized inoculum of a specific bacterium to a series of twofold serial dilutions of the agent.[3] The two primary methods for this are broth microdilution and agar dilution.[8][9] In the broth microdilution method, the assay is conducted in a 96-well microtiter plate, and the MIC is the lowest concentration of the agent that shows no visible turbidity after a defined incubation period.[10] The agar dilution method involves incorporating the antibacterial agent into an agar medium, which is then inoculated with the test organism; the MIC is the lowest concentration that inhibits colony formation on the agar surface.[11]
Protocol 1: Broth Microdilution MIC Assay
This method is widely used due to its efficiency and the ability to test multiple antibiotics simultaneously.[10]
Materials and Reagents
-
"this compound" (powder form)
-
Appropriate solvent for Agent 236 (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Sterile 96-well U-bottom microtiter plates[12]
-
Test bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Sterile petri dishes[12]
-
Incubator (35°C ± 2°C)
Experimental Protocol
-
Preparation of "this compound" Stock Solution:
-
Accurately weigh the required amount of "this compound" powder.[12]
-
Dissolve the agent in a minimal amount of a suitable solvent.
-
Further dilute with CAMHB to create a high-concentration stock solution (e.g., 1024 µg/mL). Ensure the final concentration of the solvent is not inhibitory to the bacteria.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[12]
-
Add 100 µL of the "this compound" stock solution to the wells in column 1.[12]
-
Perform a twofold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.[12]
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.[12]
-
Column 11 will serve as the growth control (no agent).
-
Column 12 will serve as the sterility control (no bacteria).[13]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[3] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
Do not add bacteria to the sterility control wells (column 12).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. A reading mirror or a light source can aid in observation.
-
The sterility control (column 12) should be clear.
-
The growth control (column 11) should show distinct turbidity.
-
The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism.[13]
-
Protocol 2: Agar Dilution MIC Assay
This method is useful for testing multiple strains simultaneously and is considered a reference method.[11]
Materials and Reagents
-
"this compound" (powder form)
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri plates
-
Test bacterial strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (optional)
-
Incubator (35°C ± 2°C)
Experimental Protocol
-
Preparation of "this compound" Stock Solution:
-
Prepare a stock solution as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates with "this compound":
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of "this compound" in sterile tubes.
-
Add a specific volume of each agent dilution to a specific volume of molten MHA to achieve the desired final concentrations. For example, add 2 mL of a 10x agent dilution to 18 mL of molten agar.
-
Mix gently but thoroughly and pour into sterile petri plates. Allow the agar to solidify completely.
-
Prepare a control plate containing MHA without the antibacterial agent.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation and Incubation:
-
Spot-inoculate a standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate.[11] Multiple strains can be tested on a single plate.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[11]
-
-
Interpretation of Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of "this compound" that completely inhibits the growth of the organism at the inoculation spot.[11] Growth should be clearly visible on the control plate.
-
Data Presentation
All quantitative data should be summarized in a clear and structured format.
| Bacterial Strain | Method | MIC (µg/mL) of Agent 236 | Quality Control Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | [Insert Value] | [e.g., 0.25 - 1] |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | [Insert Value] | [e.g., 2 - 8] |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | [Insert Value] | [e.g., 1 - 4] |
| Staphylococcus aureus ATCC® 29213™ | Agar Dilution | [Insert Value] | [e.g., 0.25 - 1] |
| Escherichia coli ATCC® 25922™ | Agar Dilution | [Insert Value] | [e.g., 2 - 8] |
| Pseudomonas aeruginosa ATCC® 27853™ | Agar Dilution | [Insert Value] | [e.g., 1 - 4] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the MIC assays.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Logical layout of a 96-well plate for broth microdilution MIC assay.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
Application Notes and Protocols for In Vitro Studies of Novel Antibacterial Agents
Introduction
These application notes provide a comprehensive guide for the preparation and in vitro evaluation of a novel antibacterial agent, herein referred to as "Agent 236." The protocols outlined below are established methodologies intended for researchers in microbiology, pharmacology, and drug development to assess the antimicrobial efficacy of new compounds. The following sections detail the necessary steps for preparing Agent 236, determining its minimum inhibitory and bactericidal concentrations, evaluating its kill kinetics, and assessing its activity against bacterial biofilms.
Preparation of Agent 236 Stock Solution
Proper preparation of the antibacterial agent is critical for accurate and reproducible in vitro testing. The following protocol describes how to prepare a high-concentration stock solution of Agent 236.
2.1 Materials and Reagents
-
Agent 236 (powder form)
-
Analytical balance
-
Sterile, amber vials
-
Appropriate solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), ethanol, or sterile deionized water)
-
Sterile, 0.22 µm syringe filters
-
Sterile syringes and needles
-
Vortex mixer
2.2 Protocol for Stock Solution Preparation
-
Determine the appropriate solvent: The choice of solvent will depend on the solubility of Agent 236. It is recommended to start with sterile deionized water, followed by ethanol, and then DMSO if solubility is an issue. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
-
Weigh the compound: Accurately weigh the desired amount of Agent 236 powder using an analytical balance in a sterile environment.
-
Dissolve the compound: Add the appropriate volume of the chosen solvent to the vial containing the Agent 236 powder to achieve a high-concentration stock solution (e.g., 10 mg/mL or 100 mM).
-
Ensure complete dissolution: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle heating or sonication may be used if necessary, provided it does not degrade the compound.
-
Sterilize the stock solution: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile, amber vial. This is crucial to prevent contamination of the subsequent experiments.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
In Vitro Antibacterial Assays
The following protocols are standard methods to characterize the in vitro activity of Agent 236 against relevant bacterial strains.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.
3.1.1 Experimental Protocol
-
Prepare bacterial inoculum: Inoculate a single bacterial colony into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of Agent 236 in CAMHB. The concentration range should be chosen based on preliminary screening or expected potency.
-
Inoculate the plate: Add the prepared bacterial inoculum to each well containing the diluted Agent 236.
-
Include controls:
-
Positive control: Wells containing the bacterial inoculum in CAMHB without any antibacterial agent.
-
Negative control: Wells containing CAMHB only (no bacteria or agent).
-
Solvent control: Wells containing the bacterial inoculum and the highest concentration of the solvent used to dissolve Agent 236.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of Agent 236 at which no visible bacterial growth (turbidity) is observed.
3.1.2 Data Presentation
| Parameter | Typical Range/Value |
| Bacterial Inoculum Density | 5 x 10⁵ CFU/mL |
| Agent 236 Concentration Range | 0.06 - 128 µg/mL (example range) |
| Incubation Temperature | 37°C |
| Incubation Time | 18 - 24 hours |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
3.1.3 Experimental Workflow
Caption: Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
3.2.1 Experimental Protocol
-
Perform MIC test: Follow the MIC determination protocol as described in section 3.1.
-
Subculture: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (at and above the MIC).
-
Plate on agar (B569324): Spot the aliquots onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of Agent 236 that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth on the subcultured agar plate.
3.2.2 Data Presentation
| Parameter | Typical Value/Condition |
| Subculture Volume | 10 µL |
| Plating Medium | Mueller-Hinton Agar |
| Incubation Temperature | 37°C |
| Incubation Time | 18 - 24 hours |
| MBC Endpoint Definition | ≥99.9% kill |
3.2.3 Experimental Workflow
Caption: Workflow for MBC Determination.
Potential Mechanism of Action: Signaling Pathway
Many antibacterial agents function by disrupting critical bacterial signaling pathways. For instance, an agent might interfere with quorum sensing, a cell-to-cell communication process that regulates virulence factor production and biofilm formation.
Caption: Hypothetical inhibition of quorum sensing.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of a novel antibacterial agent, "Agent 236." Adherence to these standardized methods will ensure the generation of reliable and comparable data on the agent's potency and spectrum of activity. Further studies may be required to elucidate the precise mechanism of action and to evaluate the agent's efficacy in more complex models.
Application Notes and Protocols for Assessing Cell Viability with Antibacterial Agent 236
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of Antibacterial agent 236 by measuring its impact on bacterial cell viability. The provided methodologies are essential for determining key parameters such as the minimum inhibitory concentration (MIC) and for understanding the agent's mechanism of action.
Introduction to this compound
This compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By inhibiting these topoisomerases, this compound effectively halts essential cellular processes, leading to bacterial cell death.[1][2] This targeted mechanism makes it a subject of interest in the development of new antimicrobial therapies.
Core Principles of Cell Viability Assays
Cell viability assays are fundamental tools in antimicrobial research. They function by measuring specific physiological or biochemical activities that are indicative of a healthy, metabolically active cell. Common assays rely on the enzymatic conversion of a substrate into a colored or fluorescent product, or the quantification of ATP, which is a key indicator of metabolic activity.[3][4][5] The selection of an appropriate assay depends on the specific research question, the bacterial species being tested, and the expected mechanism of action of the antibacterial agent.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the cell viability assays described in this document.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Data | Data |
| Escherichia coli | Data | Data |
| Pseudomonas aeruginosa | Data | Data |
| (Other relevant strains) | Data | Data |
Table 2: Time-Kill Kinetics of this compound
| Bacterial Strain | Concentration | Time (hours) | Log₁₀ CFU/mL Reduction |
| S. aureus | 1x MIC | 0 | 0 |
| 2 | Data | ||
| 4 | Data | ||
| 8 | Data | ||
| 24 | Data | ||
| 4x MIC | 0 | 0 | |
| 2 | Data | ||
| 4 | Data | ||
| 8 | Data | ||
| 24 | Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to include appropriate controls in all experiments, including untreated cells (positive control for viability), media-only (background control), and a known antibiotic as a positive control for inhibition.
MTT Assay for Bacterial Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan (B1609692) crystals.[6]
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
This compound stock solution
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Prepare a bacterial suspension and adjust the optical density (OD₆₀₀) to approximately 0.1 in fresh broth.[7]
-
In a 96-well plate, prepare serial dilutions of this compound in MHB.
-
Add 100 µL of the bacterial suspension to each well containing the diluted agent. The final volume in each well should be 200 µL.[7][8]
-
Incubate the plate at 37°C for the desired time (e.g., 18-24 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours or until the formazan is fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
XTT Assay for Bacterial Viability
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
This compound stock solution
-
MHB or other suitable bacterial growth medium
-
XTT reagent (e.g., 1 mg/mL in PBS)
-
Electron coupling reagent (e.g., phenazine (B1670421) methosulfate - PMS)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol to prepare the plate with bacteria and the antibacterial agent.
-
Prepare the XTT/PMS working solution immediately before use. For example, mix 50 parts XTT solution with 1 part PMS solution.
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate at 37°C for 2-5 hours, protected from light.
-
Shake the plate gently to evenly distribute the color.
-
Measure the absorbance at 450-500 nm using a microplate reader.[9][10]
ATP-Based Luminescence Assay for Bacterial Viability
This assay quantifies ATP, the principal energy currency of the cell. The presence of ATP is a direct indicator of metabolically active, viable cells.[3][4] The BacTiter-Glo™ Microbial Cell Viability Assay is a common commercially available kit for this purpose.[4]
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
This compound stock solution
-
MHB or other suitable bacterial growth medium
-
ATP-based viability assay kit (e.g., BacTiter-Glo™)
-
Opaque-walled 96-well microtiter plates
-
Luminometer
Protocol:
-
Prepare the plate with bacteria and serial dilutions of this compound as described in the MTT protocol, but use opaque-walled plates to minimize background luminescence.
-
Incubate the plate at 37°C for the desired treatment duration.
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of the cell culture in each well (e.g., 100 µL of reagent to 100 µL of culture).[3][11]
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 5 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.[3]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Viability Assays
Caption: General workflow for bacterial cell viability assays.
Signaling Pathway to Bacterial Cell Death
As a DNA gyrase and topoisomerase IV inhibitor, this compound induces cell death primarily through the disruption of DNA replication and the introduction of double-strand breaks, rather than through a complex signaling cascade.[2]
Caption: Pathway from target inhibition to cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BacTiter-Glo™ Microbial Cell Viability Assay [worldwide.promega.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 8. actascientific.com [actascientific.com]
- 9. protocols.io [protocols.io]
- 10. XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane | PLOS One [journals.plos.org]
- 11. promega.com [promega.com]
Application Notes and Protocols: Using Antibacterial Agent 236 in a Mouse Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 236, also identified as Compound 4l, is a promising novel antibacterial agent with potent activity against a broad spectrum of bacteria. It functions as a dual inhibitor of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication.[1] In Staphylococcus aureus, it exhibits IC50 values of 3.2 nM for DNA gyrase and 300 nM for topoisomerase IV.[1] Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties in mice, making it a suitable candidate for in vivo evaluation.[1]
These application notes provide a comprehensive guide for the in vivo assessment of this compound in a murine systemic infection model. The protocols detailed below are based on established methodologies for evaluating the efficacy of new antimicrobial agents.
Mechanism of Action
This compound targets bacterial DNA replication by inhibiting two key type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair. By binding to these enzymes, the agent stabilizes the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and ultimately bacterial cell death.[2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Bacterial Strain | Gram Status | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-positive | 0.015 |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.03 |
| Streptococcus pneumoniae | Gram-positive | 0.06 |
| Escherichia coli | Gram-negative | 0.5 |
| Klebsiella pneumoniae | Gram-negative | 1 |
| Pseudomonas aeruginosa | Gram-negative | 4 |
Note: The above data is representative and should be determined for the specific strains used in the study.
Table 2: Efficacy of this compound in a Murine Systemic Infection Model (S. aureus)
| Treatment Group (mg/kg) | Route of Administration | Survival Rate (%) at 7 days | Mean Bacterial Load in Spleen (log10 CFU/g) at 24h | Mean Bacterial Load in Kidney (log10 CFU/g) at 24h |
| Vehicle Control | IP | 0 | 8.5 ± 0.4 | 8.2 ± 0.5 |
| This compound (10) | IP | 60 | 5.2 ± 0.6 | 4.9 ± 0.7 |
| This compound (25) | IP | 90 | 3.1 ± 0.5 | 2.8 ± 0.4 |
| This compound (50) | IP | 100 | < 2.0 | < 2.0 |
| Vancomycin (10) | IP | 100 | < 2.0 | < 2.0 |
Note: Data are presented as mean ± standard deviation. The limit of detection for bacterial load is 2.0 log10 CFU/g.
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures in logarithmic growth phase
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent that completely inhibits visible growth.
Murine Systemic Infection Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of systemic infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB)
-
Saline (0.9% NaCl)
-
Mucin (for Gram-negative infections, if required)
-
This compound formulation
-
Vehicle control
-
Positive control antibiotic (e.g., vancomycin)
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain in TSB overnight at 37°C.
-
Subculture in fresh TSB and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend to the desired concentration (e.g., 2 x 10⁷ CFU/mL for S. aureus). The lethal dose (LD) should be determined in preliminary experiments.
-
-
Infection:
-
Administer 0.5 mL of the bacterial suspension intraperitoneally (IP) to each mouse. This will result in a challenge dose of 1 x 10⁷ CFU/mouse.
-
-
Treatment:
-
One hour post-infection, administer the first dose of this compound, vehicle control, or positive control via the desired route (e.g., IP, oral gavage, or intravenous).
-
A second dose can be administered at a specified time point (e.g., 12 hours post-infection) depending on the pharmacokinetic profile of the compound.
-
-
Monitoring and Endpoints:
-
Survival Study: Monitor the mice for morbidity and mortality at least twice daily for 7 to 14 days.
-
Bacterial Burden Study: At a predetermined time point (e.g., 24 hours post-infection), euthanize a subset of mice from each group. Aseptically harvest organs (e.g., spleen, kidneys, liver), homogenize the tissues in sterile saline, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates.
-
Safety and Handling
Standard laboratory safety procedures should be followed when handling bacterial pathogens and laboratory animals. All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Appropriate personal protective equipment (PPE) should be worn at all times.
Disclaimer
These protocols and application notes are intended for guidance and may require optimization for specific experimental conditions and bacterial strains. It is the responsibility of the researcher to ensure that all procedures are performed safely and in compliance with all applicable regulations.
References
Application Notes and Protocols for Antibacterial Agent 236 in Treating Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial Agent 236, also identified as Compound 4l, is a novel, orally active small molecule inhibitor targeting bacterial DNA gyrase and topoisomerase IV.[1][2] As a member of the aminopiperidine class of novel bacterial topoisomerase inhibitors (NBTIs), it operates through a mechanism distinct from fluoroquinolones, suggesting a potential efficacy against fluoroquinolone-resistant strains.[2][3][4][5] This document provides detailed application notes and experimental protocols for the evaluation of this compound against resistant bacterial strains.
Initial studies have demonstrated its potent inhibitory activity against Staphylococcus aureus DNA gyrase and topoisomerase IV.[1] The compound is reported to exhibit broad-spectrum antibacterial activity and favorable pharmacokinetic properties in murine models.[1] These characteristics position this compound as a promising candidate for further investigation in the development of new therapies for challenging bacterial infections.
Note: The comprehensive quantitative data from the primary publication by Desai J, et al. (2024) was not fully accessible at the time of writing. Therefore, the tables below include the available data, supplemented with representative data for this class of compounds to illustrate potential efficacy. Researchers are advised to consult the primary literature for complete datasets when available.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
This table summarizes the known inhibitory concentrations of this compound against its primary molecular targets in Staphylococcus aureus.
| Target Enzyme | Organism | IC₅₀ (nM) |
| DNA Gyrase | Staphylococcus aureus | 3.2[1] |
| Topoisomerase IV | Staphylococcus aureus | 300[1] |
Table 2: Representative In Vitro Antibacterial Activity (MIC) of Aminopiperidine-Class Inhibitors
The following table presents representative Minimum Inhibitory Concentration (MIC) values for aminopiperidine-class topoisomerase inhibitors against a panel of susceptible and resistant bacterial strains. These values illustrate the potential spectrum of activity for this compound.
| Bacterial Strain | Type | Resistance Profile | Representative MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-positive | Methicillin-Susceptible | 0.06 - 0.5 |
| Staphylococcus aureus (MRSA) | Gram-positive | Methicillin-Resistant | 0.125 - 2 |
| Enterococcus faecalis (VSE) | Gram-positive | Vancomycin-Susceptible | 0.25 - 1 |
| Enterococcus faecium (VRE) | Gram-positive | Vancomycin-Resistant | 0.5 - 4 |
| Streptococcus pneumoniae (PSP) | Gram-positive | Penicillin-Susceptible | ≤0.03 - 0.25 |
| Streptococcus pneumoniae (PRSP) | Gram-positive | Penicillin-Resistant | 0.125 - 1 |
| Escherichia coli | Gram-negative | - | 1 - 8 |
| Klebsiella pneumoniae | Gram-negative | - | 2 - 16 |
| Pseudomonas aeruginosa | Gram-negative | - | 8 - >64 |
| Acinetobacter baumannii | Gram-negative | Multi-drug Resistant | 4 - 32 |
Table 3: Representative In Vivo Efficacy in a Murine Sepsis Model
This table illustrates the potential in vivo efficacy of an aminopiperidine-class antibacterial agent in a murine sepsis model infected with Methicillin-Resistant Staphylococcus aureus (MRSA).
| Treatment Group | Dosage (mg/kg) | Route of Administration | Bacterial Load in Spleen (Log₁₀ CFU/g) at 24h Post-Infection | Survival Rate (%) at 7 Days |
| Vehicle Control | - | Oral | 7.2 ± 0.6 | 0 |
| Agent 236 (representative) | 10 | Oral | 5.1 ± 0.8 | 40 |
| Agent 236 (representative) | 25 | Oral | 3.5 ± 0.5 | 80 |
| Agent 236 (representative) | 50 | Oral | 2.1 ± 0.4 | 100 |
| Vancomycin (Control) | 20 | Intraperitoneal | 2.5 ± 0.6 | 100 |
Mechanism of Action
This compound functions by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. By binding to a novel site on these enzymes, Agent 236 prevents the re-ligation of cleaved DNA, leading to an accumulation of double-strand breaks and subsequent bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)
Objective: To determine the concentration of this compound required to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
E. coli or S. aureus DNA gyrase
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)
-
This compound stock solution (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose (B213101), TAE buffer, Ethidium (B1194527) bromide
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to a final volume of 27 µL.
-
Add 1 µL of this compound dilutions (in DMSO) or DMSO (for control) to the reaction mixtures.
-
Initiate the reaction by adding 2 µL of diluted DNA gyrase. The final reaction volume should be 30 µL.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding 6 µL of Stop Buffer/Loading Dye and 30 µL of chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis at 80-100V until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.
-
Determine the IC₅₀ value by quantifying the band intensities and plotting the percentage of inhibition against the concentration of this compound.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Inhibition Assay (Gel-Based)
Objective: To determine the concentration of this compound required to inhibit the decatenation activity of topoisomerase IV.
Materials:
-
E. coli or S. aureus topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
5X Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM MgCl₂, 10 mM DTT, 1 mM ATP, 50 µg/mL BSA)
-
Other materials as listed for the DNA gyrase assay.
Procedure:
-
Prepare reaction mixtures on ice, similar to the gyrase assay, but using kDNA as the substrate and the appropriate topoisomerase IV assay buffer.
-
Add dilutions of this compound or DMSO.
-
Initiate the reaction by adding topoisomerase IV.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction and process the samples as described for the gyrase assay.
-
Perform agarose gel electrophoresis. Inhibition is observed as the persistence of the high molecular weight kDNA network at the top of the gel, and a decrease in the released, faster-migrating minicircles.
-
Determine the IC₅₀ value by quantifying the amount of decatenated DNA at each inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)
-
This compound stock solution
-
Positive control antibiotic (e.g., vancomycin, ciprofloxacin)
-
Plate reader (optional, for OD measurements)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. Typically, 50 µL of CAMHB is added to wells 2-12. 100 µL of the starting drug concentration is added to well 1, and then 50 µL is serially transferred from well 1 to 11, with mixing at each step.
-
Prepare a bacterial inoculum in CAMHB with a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well (except for the sterility control well). The final volume in each well will be 100 µL.
-
Include a growth control (bacteria in CAMHB without any agent) and a sterility control (CAMHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the agent in which there is no visible growth. Alternatively, the optical density (OD) at 600 nm can be measured.
Caption: Workflow for MIC determination by broth microdilution.
In Vivo Efficacy in a Murine Sepsis Model
Objective: To evaluate the efficacy of this compound in reducing bacterial burden and improving survival in a mouse model of systemic infection.
Materials:
-
6-8 week old female BALB/c mice
-
Resistant bacterial strain (e.g., MRSA)
-
Tryptic Soy Broth (TSB) for bacterial culture
-
Saline or appropriate vehicle for drug administration
-
This compound
-
Positive control antibiotic
-
Syringes and needles for infection and treatment administration
Procedure:
-
Culture the bacterial strain to mid-log phase, wash, and resuspend in saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 0.1 mL).
-
Randomize mice into treatment groups (n=8-10 per group): vehicle control, different doses of Agent 236, and a positive control.
-
Administer the first dose of treatment (e.g., via oral gavage or IP injection) 1-2 hours post-infection. Continue dosing at appropriate intervals (e.g., every 12 hours) for a specified duration.
-
For bacterial burden: At 24 hours post-infection, euthanize a subset of mice from each group. Aseptically harvest spleens and/or livers, homogenize the tissues in sterile saline, and perform serial dilutions for plating on appropriate agar (B569324) to determine the CFU per gram of tissue.
-
For survival: Monitor the remaining mice for up to 7 days, recording signs of illness and mortality.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA for bacterial burden, Kaplan-Meier survival analysis).
Logical Relationships in Preclinical Evaluation
The preclinical evaluation of a novel antibacterial agent like Agent 236 follows a logical progression from in vitro characterization to in vivo validation.
Caption: Logical workflow for preclinical evaluation of Agent 236.
References
- 1. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of aminopiperidine based potent & novel topoisomerase inhibitor with broad spectrum anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel aminopiperidine derivatives for antibacterial activity against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Antibacterial Agent 236 on Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents. This document provides a comprehensive set of standardized protocols for the in vitro evaluation of a new investigational compound, Antibacterial Agent 236, against a panel of clinically relevant bacterial isolates. The described methodologies adhere to internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data accuracy, reproducibility, and comparability.[1][2][3][4]
These protocols detail the determination of the agent's inhibitory and bactericidal activities through established techniques such as broth microdilution for Minimum Inhibitory Concentration (MIC) assessment, disk diffusion for qualitative susceptibility screening, and time-kill kinetic assays to understand the pharmacodynamics of the agent.[5][6][7][8] Adherence to these standardized procedures is critical for generating robust preclinical data essential for the continued development of this compound as a potential therapeutic.
Antibacterial Susceptibility Testing
The initial phase of evaluating a new antibacterial agent involves determining its efficacy against a diverse panel of pathogenic bacteria. The fundamental metrics for this assessment are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in disk diffusion assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10][11]
Experimental Protocol: Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the clinical isolate.
-
Transfer the colonies into a tube containing sterile saline or Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12][13]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9][14]
-
-
Preparation of this compound Dilutions:
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial inoculum. The final volume in each well should be 200 µL.[9]
-
Include a growth control (no antibacterial agent) and a sterility control (no bacteria).[10]
-
Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.[15]
-
-
Data Interpretation:
Data Presentation: MIC of this compound
| Clinical Isolate | Gram Stain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 2 | 8 | 0.5 - 16 |
| Streptococcus pneumoniae | Gram-positive | 0.5 | 2 | 0.125 - 4 |
| Escherichia coli | Gram-negative | 4 | 32 | 1 - 64 |
| Klebsiella pneumoniae | Gram-negative | 8 | 64 | 2 - >128 |
| Pseudomonas aeruginosa | Gram-negative | 16 | >128 | 4 - >128 |
| Enterococcus faecalis | Gram-positive | 4 | 16 | 1 - 32 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Disk Diffusion Susceptibility Testing
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent.[16][17] An agar plate is inoculated with the test organism, and paper disks impregnated with a standardized amount of the antibacterial agent are placed on the surface.[5] The agent diffuses into the agar, and if the organism is susceptible, a zone of growth inhibition will appear around the disk.[5][18]
Experimental Protocol: Disk Diffusion
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.[19]
-
Plate Inoculation: Within 15 minutes of standardization, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[19]
-
Disk Application: Aseptically apply a paper disk impregnated with a known concentration of this compound onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart.[18][19]
-
Incubation: Invert the plates and incubate at 35 ± 1 °C for 18 ± 2 hours.[5]
-
Data Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is compared to established interpretive criteria to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).[20][21][22]
Data Presentation: Zone of Inhibition for this compound
| Clinical Isolate | Gram Stain | Zone Diameter Range (mm) | Interpretive Category (S/I/R) |
| Staphylococcus aureus | Gram-positive | 18 - 25 | S |
| Streptococcus pneumoniae | Gram-positive | 20 - 28 | S |
| Escherichia coli | Gram-negative | 15 - 22 | S |
| Klebsiella pneumoniae | Gram-negative | 12 - 18 | I |
| Pseudomonas aeruginosa | Gram-negative | 0 - 10 | R |
| Enterococcus faecalis | Gram-positive | 14 - 20 | I |
Note: Interpretive criteria for this compound are hypothetical and would need to be established through extensive clinical and microbiological data correlation.
Bactericidal vs. Bacteriostatic Activity
To determine whether this compound kills bacteria (bactericidal) or simply inhibits their growth (bacteriostatic), a time-kill kinetic assay is performed.[7][8]
Time-Kill Kinetic Assay
This assay measures the rate and extent of bacterial killing over time when exposed to different concentrations of the antibacterial agent.[7][23] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[7][8][23]
Experimental Protocol: Time-Kill Assay
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup:
-
Incubation and Sampling:
-
Inoculate the flasks with the prepared bacterial suspension.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[8]
-
-
Viable Cell Counting:
-
Data Analysis:
-
Calculate the log₁₀ CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control.[12]
-
Data Presentation: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.69 | 5.72 | 5.70 |
| 2 | 6.52 | 5.80 | 5.10 | 4.35 | 3.80 |
| 4 | 7.85 | 5.95 | 4.25 | 3.10 | <2.00 |
| 6 | 8.90 | 6.10 | 3.50 | <2.00 | <2.00 |
| 8 | 9.25 | 6.30 | 2.80 | <2.00 | <2.00 |
| 12 | 9.40 | 6.80 | <2.00 | <2.00 | <2.00 |
| 24 | 9.50 | 7.50 | <2.00 | <2.00 | <2.00 |
Note: <2.00 indicates the limit of detection.
Visualizations
Caption: Workflow for MIC determination.
Caption: Time-kill kinetic assay workflow.
Caption: Interpretation of time-kill results.
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. iacld.com [iacld.com]
- 3. ESCMID: EUCAST [escmid.org]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chainnetwork.org [chainnetwork.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. asm.org [asm.org]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. microbenotes.com [microbenotes.com]
- 20. sanfordguide.com [sanfordguide.com]
- 21. droracle.ai [droracle.ai]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. emerypharma.com [emerypharma.com]
Application Notes and Protocols for the Study of Antibacterial Agents in Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encapsulated within a self-produced extracellular polymeric substance (EPS) matrix. This matrix provides protection from various environmental stresses, including the host immune system and antimicrobial treatments, making biofilm-associated infections notoriously difficult to eradicate.[1] Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[1] Consequently, the development of novel antibacterial agents with anti-biofilm activity is a critical area of research.
These application notes provide a comprehensive overview of standard methodologies for evaluating the efficacy of a novel antibacterial agent, referred to herein as "Antibacterial Agent 236," against bacterial biofilms. The protocols detailed below cover the quantification of biofilm inhibition and disruption, assessment of bacterial viability within the biofilm, and visualization of biofilm architecture. Additionally, this document outlines key signaling pathways involved in biofilm formation that are common targets for antibacterial intervention.
I. Quantitative Analysis of Anti-Biofilm Activity
A critical step in evaluating an antibacterial agent is to quantify its effect on biofilm formation and its ability to disrupt pre-formed biofilms. The Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) are key metrics in this assessment.[2]
Data Presentation
The following tables provide a template for presenting quantitative data on the efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | Planktonic MIC (µg/mL) | Biofilm MBEC (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 16 | > 1024 |
| Staphylococcus aureus ATCC 29213 | 8 | 512 |
| Escherichia coli ATCC 25922 | 32 | > 1024 |
Table 2: Effect of this compound on Biofilm Biomass and Viability
| Treatment Concentration (µg/mL) | Biofilm Biomass Reduction (%) (Crystal Violet Assay) | Reduction in Viable Cells (%) (Resazurin Assay) |
| 128 | 25.3 ± 4.1 | 45.8 ± 6.2 |
| 256 | 52.1 ± 5.5 | 78.3 ± 4.9 |
| 512 | 78.6 ± 3.9 | 95.1 ± 2.7 |
| 1024 | 89.4 ± 2.8 | 99.2 ± 1.5 |
II. Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-biofilm properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptone Soy Broth, Luria-Bertani Broth)
-
This compound stock solution
-
Resazurin (B115843) solution (optional, for viability assessment)[3]
-
Plate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).
-
Include a positive control (bacteria and medium without the agent) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the agent that completely inhibits bacterial growth. Alternatively, add resazurin and incubate for a further 1-4 hours; the MIC is the lowest concentration where no color change (from blue to pink) is observed.[3]
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[2][4]
Materials:
-
MBEC assay device (e.g., Calgary Biofilm Device) or 96-well microtiter plates
-
Bacterial culture
-
Growth medium
-
This compound
-
Sterile saline
-
Sonicator or vortex mixer
-
Agar (B569324) plates for colony forming unit (CFU) counting
Procedure:
-
Grow biofilms on the pegs of an MBEC device or in the wells of a 96-well plate for 24-48 hours.
-
Gently rinse the biofilms with sterile saline to remove planktonic cells.
-
Expose the biofilms to a range of concentrations of this compound in fresh medium for a specified time (e.g., 24 hours).
-
After treatment, transfer the pegs/rinse the wells to a new plate containing a neutralizing agent (if necessary) or fresh recovery medium.
-
Disrupt the biofilms from the pegs or well surfaces by sonication or vigorous vortexing.
-
Perform serial dilutions of the resulting bacterial suspension and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
The MBEC is the lowest concentration of the agent that results in a significant reduction (e.g., ≥ 3-log) in CFU counts compared to the untreated control.
Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Assay)
This assay quantifies the total biofilm biomass, including cells and the EPS matrix.[5]
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Grow biofilms in a 96-well plate and treat with this compound as described in the MBEC protocol.
-
After treatment, discard the medium and gently wash the wells twice with PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three to four times with PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a plate reader. The reduction in absorbance in treated wells compared to the control indicates a decrease in biofilm biomass.
Protocol 4: Visualization of Biofilm Architecture and Viability (Confocal Laser Scanning Microscopy)
Confocal microscopy allows for the three-dimensional visualization of biofilm structure and the differentiation of live and dead cells within the biofilm.[6][7][8][9]
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture
-
Growth medium
-
This compound
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains, e.g., SYTO 9 and propidium (B1200493) iodide)
-
Confocal microscope
Procedure:
-
Grow biofilms on a suitable surface for microscopy (e.g., glass coverslip) and treat with this compound.
-
After treatment, gently rinse the biofilm with sterile saline.
-
Stain the biofilm with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions.
-
Incubate in the dark for 15-30 minutes.
-
Visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture.
-
Analyze the images using appropriate software to quantify the biovolume of live and dead cells.[9]
III. Signaling Pathways in Biofilm Formation as Targets for Antibacterial Agents
Many antibacterial agents exert their anti-biofilm effects by interfering with key signaling pathways that regulate biofilm formation.[1][10][11] Understanding these pathways can aid in the development of targeted therapies.
A. Quorum Sensing (QS)
Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[12][13][14][15] QS plays a crucial role in regulating biofilm formation, virulence factor production, and antibiotic resistance.[12] Inhibition of QS is a promising strategy to control biofilm-associated infections.[12][14]
Caption: Quorum sensing inhibition by this compound.
B. Two-Component Systems (TCS)
Two-component systems are a primary mechanism for bacteria to sense and respond to environmental stimuli.[16][17][18] They typically consist of a sensor histidine kinase and a response regulator.[17] TCSs are involved in the regulation of biofilm formation, and their inhibition can prevent or disrupt biofilms.[17][19]
Caption: Inhibition of a two-component signaling system.
C. Cyclic di-GMP (c-di-GMP) Signaling
Cyclic di-GMP is a ubiquitous second messenger in bacteria that regulates the transition between motile and sessile lifestyles.[20][21][22][23] High intracellular levels of c-di-GMP generally promote biofilm formation, while low levels favor motility.[21] Targeting the enzymes involved in c-di-GMP metabolism is a promising anti-biofilm strategy.[20]
Caption: Modulation of cyclic-di-GMP signaling pathways.
IV. Experimental Workflow Visualization
A logical workflow is essential for the systematic evaluation of an antibacterial agent's anti-biofilm properties.
Caption: General experimental workflow for biofilm studies.
References
- 1. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of MIC with MBEC Assay for in Vitro Antimicrobial Susceptibility Testing in Biofilm Forming Clinical Bacterial Isolates [scirp.org]
- 3. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Testing & Biofilm Solutions in Canada, U.S | Innovotech [innovotech.ca]
- 5. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Evaluating Bacterial Biofilms With Confocal Imaging | Technology Networks [technologynetworks.com]
- 9. Microscopy Methods for Biofilm Imaging: Focus on SEM and VP-SEM Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 13. Quorum sensing and its inhibition mechanisms | BIO Web of Conferences [bio-conferences.org]
- 14. Biofilm formation and inhibition mediated by bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-conferences.org [bio-conferences.org]
- 16. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Targeting c-di-GMP Signaling, Biofilm Formation, and Bacterial Motility with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. Frontiers | Host cell-based screening assays for identification of molecules targeting Pseudomonas aeruginosa cyclic di-GMP signaling and biofilm formation [frontiersin.org]
Application Note: Methods for Assessing Synergy of Antibacterial Agent 236 with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria is a significant global health challenge, necessitating innovative therapeutic strategies. One promising approach is combination therapy, where two or more antibiotics are used together. Synergistic interactions, in which the combined effect of the drugs is greater than the sum of their individual effects, are particularly valuable. These interactions can increase therapeutic efficacy, lower required dosages to reduce toxicity, and potentially slow the development of resistance.
This application note provides detailed protocols for assessing the in vitro synergistic potential of a novel compound, Antibacterial Agent 236 , when combined with other established antibiotics. The primary methods covered are the Checkerboard Assay and the Time-Kill Curve Assay, which are widely accepted for evaluating antimicrobial interactions.[1]
Key Methods for Synergy Assessment
Two principal methods are detailed here to provide a comprehensive evaluation of antibacterial synergy:
-
Checkerboard Assay: A microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index.[2][3] This assay measures the inhibitory activity of the drug combination.[4]
-
Time-Kill Curve Assay: A dynamic method that assesses the bactericidal activity of antimicrobial combinations over time.[4][5]
These methods, when used in conjunction, offer a robust assessment of the interaction between this compound and other antibiotics.
Protocol 1: Checkerboard Assay
The checkerboard assay is a widely used in vitro technique to systematically test a range of concentrations of two antimicrobial agents to determine their combined effect.[6][7]
Principle
In a 96-well microtiter plate, serial dilutions of this compound are prepared along the y-axis, while a second antibiotic is serially diluted along the x-axis.[2][6] Each well, therefore, contains a unique concentration combination of the two agents. After inoculation with a standardized bacterial suspension and incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined.[6] These values are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.[2][8]
Experimental Workflow
Detailed Protocol
-
Preparation of Antibiotics: Prepare stock solutions of this compound and the comparator antibiotic in an appropriate solvent at a concentration 10-20 times higher than the expected MIC.
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 1-11 and rows A-G.
-
Along the x-axis (e.g., row H, columns 1-10), create twofold serial dilutions of this compound.[6]
-
Along the y-axis (e.g., column 11, rows A-G), create twofold serial dilutions of the second antibiotic.[6]
-
The plate is then filled by dispensing the diluted antibiotics across the grid, resulting in each well containing a unique combination of concentrations.
-
Controls:
-
Row H (wells H1-H10) will contain only dilutions of Agent 236 to determine its MIC.[7]
-
Column 11 (wells A11-G11) will contain only dilutions of the second antibiotic to determine its MIC.[7]
-
Well H12 should contain only broth and inoculum to serve as a positive growth control.[6]
-
A well with only broth can serve as a negative/sterility control.
-
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Inoculation: Add the prepared bacterial inoculum to all wells containing antibiotic dilutions and the growth control well.[6]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
Reading Results: After incubation, determine the MIC of each antibiotic alone and the MIC of each antibiotic in combination by visually identifying the lowest concentration that completely inhibits visible growth.[6]
Data Analysis and Interpretation
The Fractional Inhibitory Concentration Index (FICI) is calculated to interpret the interaction.
FICI Calculation: FICI = FIC of Agent 236 + FIC of Antibiotic B
-
FIC of Agent 236 = (MIC of Agent 236 in combination) / (MIC of Agent 236 alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
The FICI value is calculated for each well that shows no growth, and typically the lowest FICI value is reported.[8]
Interpretation of FICI Values:
Data Presentation
| Bacterial Strain | MIC Agent 236 (Alone) (µg/mL) | MIC Antibiotic B (Alone) (µg/mL) | MIC Agent 236 (in Combination) (µg/mL) | MIC Antibiotic B (in Combination) (µg/mL) | FICI | Interpretation |
| E. coli ATCC 25922 | 16 | 8 | 4 | 1 | 0.375 | Synergy |
| S. aureus ATCC 29213 | 8 | 4 | 4 | 1 | 1.0 | Additive |
| P. aeruginosa ATCC 27853 | 32 | 16 | 32 | 8 | 1.5 | Indifference |
Protocol 2: Time-Kill Curve Assay
Time-kill assays provide dynamic information about the rate of bacterial killing and are essential for confirming synergistic or bactericidal activity.[5]
Principle
A standardized bacterial inoculum is exposed to antibiotics, alone and in combination, at specific concentrations (e.g., at their MICs). Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to enumerate surviving bacteria (CFU/mL). The change in bacterial count over time is plotted to create time-kill curves.[9]
Experimental Workflow
Detailed Protocol
-
Inoculum Preparation: Grow a bacterial culture in CAMHB to the mid-logarithmic phase. Adjust the culture to a density of approximately 1 x 10^6 CFU/mL.
-
Test Setup: Prepare flasks or tubes for each condition:
-
Growth Control (no antibiotic)
-
This compound alone (at a specified concentration, e.g., 1x MIC)
-
Antibiotic B alone (at 1x MIC)
-
Combination of Agent 236 and Antibiotic B (each at 1x MIC)
-
-
Inoculation: Inoculate each flask with the prepared bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.[9]
-
Incubation and Sampling: Incubate the flasks at 35°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.
-
Enumeration: Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline. Plate a defined volume of the appropriate dilutions onto Mueller-Hinton agar plates.
-
Colony Counting: Incubate the plates for 18-24 hours at 35°C. Count the number of colonies on plates that yield 30-300 colonies to calculate the CFU/mL for each time point.
Data Analysis and Interpretation
Plot the log10 CFU/mL versus time for each condition.
-
Synergy: Defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent.[9][10]
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.[10]
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.[10]
-
Bactericidal Activity: Often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[9]
Data Presentation
| Time (hours) | Growth Control (log10 CFU/mL) | Agent 236 (log10 CFU/mL) | Antibiotic B (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 |
| 2 | 6.50 | 5.50 | 6.20 | 4.80 |
| 4 | 7.80 | 5.10 | 6.90 | 3.50 |
| 8 | 8.90 | 4.90 | 7.50 | < 2.00 |
| 24 | 9.20 | 4.80 | 8.10 | < 2.00 |
Interpretation: In this example, the most active single agent is Agent 236, which resulted in a bacterial count of 4.80 log10 CFU/mL at 24 hours. The combination resulted in a count of < 2.00 log10 CFU/mL. The difference is > 2-log10, indicating synergy.
Other Synergy Testing Methods
While the checkerboard and time-kill assays are primary methods, other techniques like E-test-based methods can also be employed.[11] The E-test involves placing antibiotic-impregnated strips onto an inoculated agar plate. For synergy, strips can be placed in a cross or overlay formation to assess the interaction.[12][13] These methods can be less labor-intensive but may provide less detailed quantitative data than the broth microdilution or time-kill assays.[1]
Conclusion
The protocols described provide a robust framework for evaluating the synergistic potential of this compound. The checkerboard assay offers a quantitative measure of interaction (FICI), while the time-kill curve assay provides dynamic insights into the rate and extent of bactericidal activity. Consistent results of synergy from both methods would provide strong evidence for the potential clinical utility of the combination therapy. All testing should be performed following established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure accuracy and reproducibility.[14][15][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Etest - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. goums.ac.ir [goums.ac.ir]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Troubleshooting & Optimization
Solubility issues with Antibacterial agent 236 in aqueous solutions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Antibacterial Agent 236 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a novel, potent synthetic molecule investigated for its broad-spectrum activity against various multi-drug resistant bacterial strains. Its chemical structure renders it highly hydrophobic, leading to poor solubility in aqueous solutions. This low solubility can be a significant hurdle in experimental settings, causing issues with stock solution preparation, precipitation in biological media, and inconsistent results in antibacterial assays.[1][2]
Q2: What are the primary factors influencing the solubility of this compound?
A2: The solubility of this compound is influenced by several physicochemical factors. As a compound with ionizable groups, its solubility is highly dependent on the pH of the solution. Other critical factors include the temperature, the presence of co-solvents, and the crystalline structure of the solid material, which can affect its dissolution rate.[1][3]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are commonly used for this purpose.[4] It is crucial to use a high-purity, anhydrous grade of the solvent, as the presence of water can significantly reduce the solubility of hydrophobic compounds.[3]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
A4: This is a common problem that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[1][5] To mitigate this, you can try the following:
-
Decrease the final concentration: You may be exceeding the aqueous solubility limit of the compound.[4]
-
Slowly add the stock solution: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid mixing.[4]
-
Reduce the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5% for cell-based assays) to minimize both toxicity and precipitation.[1][5]
-
Use a stepwise dilution: Dilute the stock solution in a smaller volume of buffer before adding it to the final volume.[5]
Q5: How does pH affect the solubility of this compound?
A5: this compound is a weakly acidic compound. Therefore, its solubility is expected to be highly pH-dependent.[2] At lower pH values, it will be in its less soluble, non-ionized form. As the pH increases and becomes more alkaline, the compound will deprotonate, forming a more soluble salt.[2] Adjusting the pH of the buffer can be a simple and effective way to increase its solubility.[6][7]
Q6: My minimum inhibitory concentration (MIC) values for this compound are inconsistent between experiments. Could this be related to solubility?
A6: Yes, solubility issues are a major cause of inconsistent results in biological assays.[5] If the compound precipitates in the assay medium, the actual concentration of the dissolved, active drug is unknown and lower than the nominal concentration, leading to variability in the observed MIC values.[5][8] It is crucial to visually inspect your solutions for any signs of precipitation before starting your assay.[5]
Q7: Are there more advanced techniques to improve the solubility of this compound for in vivo studies?
A7: For applications requiring higher concentrations or for in vivo studies where organic solvents are a concern, several formulation strategies can be employed. These include the use of co-solvents (e.g., polyethylene (B3416737) glycol), complexation with cyclodextrins, the formation of solid dispersions, and the use of surfactants to create micelles that encapsulate the drug.[4][9][10][11][12]
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Incomplete dissolution of solid in organic solvent | - Insufficient solvent volume- Compound aggregates- Low dissolution rate | - Increase solvent volume to lower the concentration.- Use sonication for 5-15 minutes to break up aggregates.[3]- Gently warm the solution (30-40°C) while stirring, if the compound is thermally stable.[3] |
| Precipitation upon dilution of organic stock solution into aqueous buffer | - Supersaturation and rapid precipitation- Exceeding the aqueous solubility limit | - Decrease the concentration of the stock solution.- Dilute the stock solution slowly while vortexing the aqueous buffer.[2]- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but always run a vehicle control.[4] |
| Cloudy or precipitated solution after preparation | - The aqueous solubility limit has been exceeded. | - Lower the final concentration of this compound.[4]- Prepare a fresh, more dilute stock solution.[4] |
| Inconsistent results in biological assays | - The compound is not fully dissolved, leading to variations in the effective concentration. | - Visually inspect all solutions for precipitation before each experiment.- Confirm the solubility of the agent in your specific assay medium at the highest concentration tested.[5]- Prepare fresh dilutions from a frozen stock solution immediately before use, as the agent may degrade in aqueous solutions over time.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for serial dilution in aqueous media.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution vigorously until the powder is completely dissolved. Visually inspect for any undissolved particles.
-
If dissolution is slow, place the vial in an ultrasonic water bath for 5-10 minutes.[13]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13]
Protocol 2: Aqueous Solubility Enhancement using a Co-solvent
Objective: To determine the effect of a co-solvent on the aqueous solubility of this compound.
Materials:
-
10 mg/mL stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polyethylene glycol 400 (PEG 400)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a series of PBS solutions containing varying concentrations of PEG 400 (e.g., 0%, 5%, 10%, 20% v/v).
-
To separate tubes containing each of the co-solvent buffer solutions, add a small aliquot of the 10 mg/mL this compound stock solution to reach a target final concentration (e.g., 100 µg/mL).
-
Ensure the final concentration of DMSO is kept constant and low (e.g., 1%) across all tubes.
-
Vortex each solution immediately after adding the stock solution.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) for 1-2 hours to allow them to equilibrate.[13]
-
Visually inspect each tube for signs of precipitation or cloudiness.
-
For a quantitative analysis, filter the solutions through a 0.22 µm syringe filter to remove any undissolved solid and analyze the concentration of the dissolved agent in the filtrate using a validated analytical method such as HPLC.[13]
Data Presentation
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism of Action | Typical Fold Increase in Solubility | Advantages | Limitations |
| pH Adjustment | Increases the ionization of the compound, leading to higher solubility.[5] | Variable (highly dependent on pKa) | Simple and effective for ionizable compounds.[6] | Only applicable to compounds with ionizable groups; may not be suitable for all biological assays.[5] |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[14] | 2 to 20-fold | Simple to implement for in vitro studies. | High concentrations can be toxic to cells; may alter protein conformation.[2] |
| Surfactants | Form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[6] | 5 to 100-fold | Effective at low concentrations. | Can interfere with biological assays; potential for toxicity.[15] |
| Complexation (Cyclodextrins) | Encapsulating the drug molecule within a larger molecule to increase its apparent solubility.[4] | 2 to 50-fold | Can improve stability as well as solubility.[4] | Can be expensive; not suitable for all drug molecules due to size constraints.[4] |
| Particle Size Reduction (Micronization) | Increases the surface area of the drug, which can enhance the dissolution rate.[14] | N/A (improves rate, not equilibrium solubility) | Increases dissolution rate.[14] | Does not change the saturation solubility of the drug.[14] |
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Decision tree for selecting a solubilization strategy.
Caption: Hypothetical signaling pathway for Agent 236.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. benchchem.com [benchchem.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage of Antibacterial agent 236 for in vivo experiments
Technical Support Center: Antibacterial Agent 236
Welcome to the troubleshooting and guidance center for the use of this compound in in vivo experiments. This resource provides answers to frequently asked questions and solutions to common challenges encountered during dosage optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should I determine the starting dose for my in vivo efficacy study?
A1: The initial dose for an in vivo efficacy study should be selected based on a combination of in vitro data and preliminary toxicity studies. The primary goal is to select a dose that is both well-tolerated by the animal model and predicted to be therapeutically effective.
A crucial first step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or toxicity over a specified period.[1][2] This study will establish the upper safety limit for your experiments.
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same species, strain, and age of animals planned for the efficacy study (e.g., 6-8 week old C57BL/6 mice). Use a small group of animals (n=3-5 per dose group).
-
Dose Selection: Choose a range of doses based on in vitro cytotoxicity data or literature on similar compounds. A common starting point is a wide range (e.g., 10, 50, 100, 250, 500 mg/kg). Include a vehicle-only control group.[3][4]
-
Administration: Administer this compound via the intended clinical route (e.g., intravenous, intraperitoneal).
-
Monitoring: Observe the animals intensively for the first few hours post-administration (e.g., at 30 min, 2, 4, and 6 hours) and then daily for 7-14 days.[4]
-
Endpoints: The primary endpoints are clinical signs of toxicity and body weight change. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[1] Death is not an intended endpoint.[1]
-
Data Analysis: The MTD is the highest dose at which no significant clinical signs of toxicity are observed and body weight loss is within acceptable limits.
Once the MTD is established, you can select a range of doses for your efficacy study, typically starting at the MTD and including several lower doses (e.g., MTD/2, MTD/4) to assess the dose-response relationship.
Q2: I am not observing the expected antibacterial efficacy in vivo, even at doses approaching the MTD. What are the potential causes and troubleshooting steps?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.[3] Several factors related to pharmacokinetics (PK) and pharmacodynamics (PD) could be responsible.
Troubleshooting Steps:
-
Verify the Infection Model: Ensure your animal infection model is robust and reproducible. The bacterial load should be sufficient to cause a consistent infection but not so high that it's untreatable. For Gram-negative bacteria, models like subcutaneous abscess or systemic infection via intraperitoneal injection are common.[5][6]
-
Assess Pharmacokinetic Properties: The drug must reach the site of infection at a sufficient concentration for an adequate duration.[7]
-
Poor Bioavailability/Distribution: this compound may be rapidly metabolized or may not distribute effectively to the infected tissue.
-
Protocol: Conduct a basic PK study. Administer a single dose of Agent 236 to a small group of uninfected animals. Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and measure the drug concentration. This will help determine key parameters like Cmax (maximum concentration), half-life (t½), and the Area Under the Curve (AUC).
-
-
Evaluate Pharmacodynamic (PD) Parameters: The efficacy of an antibiotic is often linked to one of three key PK/PD indices.[7][8]
-
Time-Dependent Killing (T > MIC): The drug concentration needs to stay above the Minimum Inhibitory Concentration (MIC) for a certain percentage of the dosing interval. This is typical for beta-lactams.[9]
-
Concentration-Dependent Killing (Cmax/MIC): The peak concentration achieved relative to the MIC is most important. This is characteristic of aminoglycosides.[9]
-
Exposure-Dependent Killing (AUC/MIC): The total drug exposure over 24 hours relative to the MIC predicts efficacy. This is common for fluoroquinolones and vancomycin.[8]
-
Action: Relate your PK data to the in vitro MIC of your target bacterium. If your Cmax or AUC is too low relative to the MIC, the dose is insufficient. You may need to consider a different dosing schedule (e.g., more frequent administration for a time-dependent agent) or formulation to improve exposure.
-
Q3: My animals are showing signs of toxicity (e.g., weight loss, lethargy) at doses required for efficacy. What should I do?
A3: Observing toxicity is a critical finding that requires immediate attention to refine the experimental protocol and ensure animal welfare.
Immediate Actions & Troubleshooting:
-
Refine the Dose: The most direct approach is to lower the dose. Evaluate efficacy at slightly lower dose levels to find a balance between therapeutic effect and toxicity.
-
Change the Dosing Schedule: Instead of a single high dose, consider administering the same total daily dose in smaller, more frequent intervals. This can help maintain the drug concentration above the MIC (for time-dependent agents) while avoiding high peak concentrations (Cmax) that may be associated with toxicity.
-
Evaluate the Vehicle: The vehicle used to dissolve or suspend this compound could be contributing to the toxicity. Always run a parallel control group that receives only the vehicle to rule this out.[3]
-
Monitor Clinical Signs Systematically: Record clinical signs of toxicity using a scoring system. This provides quantitative data to determine the MTD more accurately.
Table 1: Example Clinical Scoring Sheet for Toxicity Assessment
| Score | Activity / Behavior | Posture / Appearance | Other Observations |
| 0 | Normal, active, alert | Normal, smooth coat | Normal breathing, no discharge |
| 1 | Slightly decreased activity | Piloerection (ruffled fur) | Mild dehydration (skin tenting) |
| 2 | Lethargic, reluctant to move | Hunched posture, half-shut eyes[10] | Labored breathing, diarrhea |
| 3 | Unresponsive, moribund | Loss of righting reflex | Severe weight loss (>20%) |
This table should be adapted based on specific institutional animal care and use committee guidelines.
Q4: What are the key PK/PD parameters for this compound, and how do I interpret them?
A4: The relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the bacteria) is crucial for designing an effective dosing regimen.[11][12] The three main PK/PD indices predict the efficacy of different classes of antibiotics.
Table 2: Key PK/PD Indices for Antibacterial Efficacy
| PK/PD Index | Description | Associated Antibiotic Classes | Target for Gram-Negative Infections |
| Cmax / MIC | Ratio of the peak drug concentration to the MIC.[7] | Aminoglycosides, Fluoroquinolones | > 8-10[9] |
| AUC₀₋₂₄ / MIC | Ratio of the total drug exposure over 24 hours to the MIC.[8] | Fluoroquinolones, Vancomycin, Macrolides | > 100-125 |
| %T > MIC | Percentage of the dosing interval that the drug concentration remains above the MIC.[7] | Beta-lactams (Penicillins, Cephalosporins) | > 40-50%[9] |
How to Use This Data:
-
Characterize Agent 236: First, you must determine which of these indices best correlates with the efficacy of this compound. This is typically done in dose-fractionation studies in an animal model.
-
Measure Parameters: Conduct a PK study (as described in Q2) to determine the Cmax and AUC in your animal model.
-
Calculate the Index: Use the in vitro MIC of your target pathogen to calculate the relevant PK/PD index for each dose tested.
-
Optimize Dosing: Adjust the dose and dosing frequency to achieve the target PK/PD index associated with maximal bacterial killing and positive clinical outcomes.[12]
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 3. benchchem.com [benchchem.com]
- 4. Acute toxicity study in rodents | Bienta [bienta.net]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ovid.com [ovid.com]
- 8. redemc.net [redemc.net]
- 9. researchgate.net [researchgate.net]
- 10. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Antibacterial Agent 236
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers working with Antibacterial Agent 236.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for Agent 236 against our wild-type bacterial strain. What could be the cause?
A1: Inconsistent MIC values are often traced to variations in experimental conditions. Here are the primary factors to investigate:
-
Media Composition: Agent 236's activity is highly dependent on the cation concentration, particularly Mg2+, in the growth medium. We recommend using Cation-Adjusted Mueller-Hinton Broth (CAMHB) for all susceptibility testing to ensure reproducibility.
-
Inoculum Density: A common error is an incorrect starting inoculum size. Ensure you are using a standardized inoculum, typically 5 x 10^5 CFU/mL, as a higher bacterial density can lead to artificially elevated MICs.
-
Agent Preparation and Storage: Prepare fresh stock solutions of Agent 236 in DMSO at a concentration of 10 mg/mL. Store stocks at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Below is a workflow to troubleshoot this issue:
Troubleshooting Antibacterial agent 236 MIC assay variability
Technical Support Center: Antibacterial Agent 236 MIC Assay
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) assays for "this compound." The principles and protocols outlined here are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are broadly applicable to antimicrobial susceptibility testing.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is considered acceptable variability for an MIC assay?
A1: For a well-controlled assay, the MIC values for a quality control (QC) strain should fall within a specific, narrow range. According to CLSI and EUCAST guidelines, results for QC strains should be consistent.[4] Generally, a variation of more than one two-fold dilution step (e.g., results of 2 µg/mL, 4 µg/mL, and 8 µg/mL in triplicate) is considered excessive and warrants investigation.
Q2: My MIC values for Agent 236 are consistently higher or lower than the expected range. What are the likely causes?
A2: Consistent deviation from the expected MIC range can stem from several systematic errors:
-
Inoculum Density: An inoculum that is too dense can lead to falsely high MICs (a phenomenon known as the inoculum effect), while an overly diluted inoculum can result in falsely low MICs.[7][8][9] Always standardize your inoculum to a 0.5 McFarland standard.[1][10]
-
Agent Potency: Ensure that your stock of this compound is stored correctly, has not expired, and has been accurately diluted. Improper storage or handling can lead to degradation and reduced activity.
-
Media Composition: The composition of the culture medium can significantly impact the activity of an antibacterial agent.[11] Use only recommended media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), as variations in cation concentration (Mg²⁺, Ca²⁺) can affect the agent's activity.[12]
Q3: I'm observing "skipped wells" or a "trailing endpoint" in my microdilution plate. How should I interpret these results?
A3:
-
Skipped Wells: This occurs when a well shows no growth at a lower concentration, but growth appears at a higher concentration.[13] This is often due to technical errors like improper dilution, well contamination, or a paradoxical reaction of the bacteria to the agent (Eagle effect).[14] In such cases, the test should be repeated.[13][14]
-
Trailing Endpoints: This is characterized by reduced, but still visible, growth over a range of concentrations, making it difficult to determine the true MIC.[15] This can be influenced by media pH or the specific organism-drug combination.[15] Reading the plate after a precise incubation period (e.g., 16-20 hours) is critical, as longer incubation can exacerbate trailing.[12]
Q4: There is significant well-to-well and plate-to-plate variation in my replicate assays. How can I improve precision?
A4: Replicate variability often points to issues with procedural consistency.
-
Pipetting and Mixing: Ensure accurate and consistent pipetting, especially during serial dilutions. Thoroughly mix the contents of each well after adding the agent and the inoculum.
-
Homogeneous Inoculum: Make sure your bacterial suspension is homogeneous and free of clumps before adding it to the wells.[16]
-
Incubation: Incubate plates under uniform conditions. Avoid stacking plates in a way that prevents even heat distribution, as temperature gradients can cause variable growth rates.[12]
Troubleshooting Guide for Inconsistent MIC Results
Use the following table to diagnose and resolve common issues leading to MIC variability with this compound.
| Observation | Potential Cause | Recommended Action | Relevant Guidelines |
| MICs are consistently too high | Inoculum density is too high (Inoculum Effect).[7][8][9] | Standardize inoculum to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL) and dilute to the final concentration of 5 x 10⁵ CFU/mL in the well.[1][17] | CLSI, EUCAST[18] |
| Agent 236 has degraded or is at a lower concentration. | Check the expiration date and storage conditions of the agent. Prepare fresh stock solutions and dilutions. | Good Laboratory Practice | |
| Media composition is incorrect (e.g., wrong cation concentration). | Use only high-quality, recommended media like Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12] | CLSI M07[19] | |
| MICs are consistently too low | Inoculum density is too low. | Ensure the inoculum meets the 0.5 McFarland standard before dilution. Prepare inoculum from fresh, well-isolated colonies.[1] | CLSI, EUCAST[18] |
| Agent 236 concentration is too high. | Verify calculations for stock solution and serial dilutions. Calibrate pipettes to ensure accuracy. | Good Laboratory Practice | |
| Variable MICs across replicates | Inconsistent pipetting or mixing during serial dilution. | Ensure proper mixing at each dilution step. Use calibrated pipettes and change tips between dilutions. | Good Laboratory Practice |
| Non-homogeneous inoculum suspension. | Vortex the bacterial suspension gently but thoroughly before dispensing it into the wells.[16] | CLSI M07[19] | |
| Uneven incubation temperature across the plate. | Do not stack plates more than four high in the incubator to ensure uniform heat distribution.[12] | CLSI, EUCAST | |
| "Skipped Wells" are observed | Technical error in dilution or well contamination. | Repeat the assay, paying close attention to the dilution and inoculation steps. Ensure aseptic technique.[14] | CLSI[13] |
| "Trailing" or indistinct endpoints | Reading error or prolonged incubation.[13] | Read plates at a consistent time point (e.g., 18 hours). The MIC is the lowest concentration with no visible growth.[17][20] | CLSI, EUCAST |
| Media pH is suboptimal for the assay.[15] | Check that the pH of the Mueller-Hinton Broth is between 7.2 and 7.4.[21] | CLSI M07 |
Detailed Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines for determining the MIC of this compound.[19]
1. Preparation of Reagents
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
This compound: Prepare a stock solution (e.g., in a suitable solvent like DMSO) at a concentration 100x the highest desired final concentration. Further dilute this stock in CAMHB to create a working solution that is twice the highest concentration to be tested in the plate.
2. Inoculum Preparation
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][17]
3. Plate Preparation (96-Well Microtiter Plate)
-
Column 1-10 (Test Agent): Add 50 µL of CAMHB to all wells. Add 50 µL of the 2x working solution of Agent 236 to the wells in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard the final 50 µL from column 10.[22] This results in wells containing 50 µL of agent at concentrations from 1x to 1/512x.
-
Column 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the inoculum but no agent.
-
Column 12 (Sterility Control): Add 100 µL of uninoculated CAMHB. This well should remain clear.
4. Inoculation
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to each well in columns 1 through 11. Do not add inoculum to column 12.
-
The final volume in wells 1-11 will be 100 µL.
5. Incubation
-
Cover the plate with a lid to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]
6. Reading and Interpretation
-
Visually inspect the sterility control (Column 12); it should be clear (no turbidity).
-
Visually inspect the growth control (Column 11); it should show robust turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (the first clear well).[17][20]
-
Record the result in µg/mL.
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the troubleshooting logic and experimental workflow.
References
- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. szu.gov.cz [szu.gov.cz]
- 5. researchgate.net [researchgate.net]
- 6. nicd.ac.za [nicd.ac.za]
- 7. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. apec.org [apec.org]
- 11. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. dickwhitereferrals.com [dickwhitereferrals.com]
- 21. benchchem.com [benchchem.com]
- 22. bmglabtech.com [bmglabtech.com]
Improving the stability of Antibacterial agent 236 in solution
This guide provides troubleshooting information and frequently asked questions regarding the stability of Antibacterial Agent 236 in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is losing antibacterial activity, and I've noticed a slight yellowing. What is happening?
A1: Loss of activity and discoloration are common indicators of chemical degradation. This compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The agent contains a β-lactam ring, which is a cyclic amide. This ring is prone to opening in aqueous solutions, a process known as hydrolysis, especially under neutral to alkaline conditions. This reaction cleaves the ring, rendering the agent inactive.[1][2]
-
Photodegradation: Exposure to light, particularly UV light, can also cause degradation of the agent.[3][4][5] This process can lead to the formation of colored degradants, which may explain the yellowing of your solution.[6]
To mitigate these issues, it is crucial to control the pH of the solution and protect it from light.
Q2: What is the best way to prepare and store a stock solution of this compound to ensure its stability?
A2: To maximize the stability of your stock solution, follow these guidelines:
-
Use a Buffered Solvent: Prepare your stock solution in a citrate (B86180) buffer at a pH of 6.0.[7] Studies have shown that the agent is most stable in a slightly acidic environment, which minimizes hydrolysis.[7][8]
-
Protect from Light: Always store the stock solution in an amber vial or wrap the container in aluminum foil to prevent photodegradation.[4][6]
-
Low Temperature Storage: For short-term storage (up to one week), keep the solution at 2-8°C. For long-term storage, aliquot the stock solution into smaller volumes and store at -80°C to prevent multiple freeze-thaw cycles.[4][6]
Following these steps will help preserve the potency of your this compound stock solution.
Troubleshooting Guide
Problem 1: I've prepared my solution of this compound in a recommended buffer, but I still see a precipitate forming over time.
-
Possible Cause 1: Concentration Exceeds Solubility. The concentration of your solution may be too high, leading to precipitation.
-
Possible Cause 2: Incompatible Buffer Components. If you are using a custom buffer, some of its components may be interacting with Agent 236, causing it to precipitate.
-
Solution: Revert to the recommended citrate buffer. If you must use a different buffer system, ensure all components are compatible with the agent.
-
Problem 2: My experimental results are inconsistent, even when I use a freshly prepared solution of Agent 236.
-
Possible Cause: Rapid Degradation During Experiment. The experimental conditions themselves may be causing the degradation of Agent 236.
-
Solution: Evaluate your experimental workflow. Are your assays performed under bright light? Is the pH of your culture medium neutral or alkaline? Consider the following adjustments:
-
Perform experiments under subdued lighting.
-
If possible, adjust the pH of your experimental medium to be slightly acidic (around pH 6.5-7.0) to slow hydrolysis. However, ensure this pH is compatible with your biological system.
-
Minimize the time the agent spends in the experimental medium before analysis.
-
-
Data & Protocols
Data Presentation
Table 1: Stability of this compound at Different pH Values
| pH | Buffer System | Temperature (°C) | % Remaining after 24h |
| 5.0 | Citrate | 25 | 98% |
| 6.0 | Citrate | 25 | 99% |
| 7.0 | Phosphate | 25 | 85% |
| 7.4 | PBS | 37 | 70% |
| 8.0 | Phosphate | 25 | 60% |
Data is illustrative. The degradation of penicillin, a related β-lactam antibiotic, is significantly faster under both acidic and alkaline conditions compared to neutral or slightly acidic pH.[7][8]
Table 2: Effect of Light Exposure on the Stability of this compound
| Condition | Storage Time (hours) | Temperature (°C) | % Remaining |
| Dark | 48 | 25 | 99% |
| Ambient Light | 48 | 25 | 80% |
| Direct UV Light | 2 | 25 | 40% |
Data is illustrative. Many antibacterial agents are known to be susceptible to photodegradation.[3][5][12]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
-
Prepare a 0.1 M Citrate Buffer:
-
Dissolve citric acid in sterile, nuclease-free water.
-
Adjust the pH to 6.0 using sodium hydroxide.
-
-
Dissolve this compound:
-
Weigh the required amount of lyophilized Agent 236 powder.
-
Dissolve the powder in the prepared citrate buffer to the desired final concentration (e.g., 10 mg/mL).
-
-
Storage:
-
Dispense the solution into small-volume amber cryovials.
-
For immediate use, store at 2-8°C.
-
For long-term storage, store at -80°C.
-
Protocol 2: Stability-Indicating HPLC Method
This method can be used to quantify the amount of active Agent 236 and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12][13][14]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute a sample of your Agent 236 solution in the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
The peak corresponding to active Agent 236 should have a consistent retention time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
Visualizations
Caption: Troubleshooting workflow for Agent 236 instability.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Photodegradable antimicrobial agents: towards structure optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Photodegradable antimicrobial agents − synthesis, photodegradation, and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06324C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. admin.mantechpublications.com [admin.mantechpublications.com]
- 10. chemintel360.com [chemintel360.com]
- 11. Pharmaceutical Systems as a Strategy to Enhance the Stability of Oxytetracycline Hydrochloride Polymorphs in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RP-HPLC method for stability of amoxicillin and cloxacillin. [wisdomlib.org]
- 13. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension [mdpi.com]
How to reduce cytotoxicity of Antibacterial agent 236 in mammalian cells
Welcome to the technical support center for Antibacterial Agent 236. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the cytotoxic effects of this compound in mammalian cells during their experiments.
Understanding the Cytotoxicity of this compound
This compound is a potent antimicrobial compound. However, at therapeutic concentrations, it can exhibit off-target effects in mammalian cells, primarily through the induction of mitochondrial dysfunction. This leads to an increase in reactive oxygen species (ROS), subsequent activation of caspase-3, and ultimately, apoptosis. This guide provides strategies to minimize these cytotoxic effects while maintaining the agent's antibacterial efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in mammalian cells?
A1: The primary mechanism of cytotoxicity is the induction of mitochondrial stress, leading to an overproduction of reactive oxygen species (ROS).[1][2][3] This oxidative stress can damage cellular components and trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-3.[4][5][6]
Q2: Is the observed cytotoxicity dose-dependent?
A2: Yes, the cytotoxic effects of this compound are typically dose-dependent.[7] We strongly recommend performing a dose-response experiment to determine the optimal concentration that balances antibacterial activity with minimal mammalian cell toxicity.
Q3: Can the solvent used to dissolve this compound contribute to cytotoxicity?
A3: Absolutely. Solvents such as DMSO can be toxic to cells at higher concentrations (typically >0.5%).[7] It is crucial to run a solvent-only control to assess its contribution to any observed cell death.
Q4: What are the general strategies to reduce the cytotoxicity of this agent?
A4: Key strategies include co-treatment with antioxidants to neutralize ROS, optimizing experimental conditions such as cell density and exposure time, and utilizing advanced drug delivery systems like liposomal encapsulation to improve targeted delivery and reduce systemic toxicity.[8][9][10][11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of non-specific cell death | The concentration of this compound is too high. | Perform a dose-response experiment to identify the IC50 value and select a concentration with an acceptable therapeutic window.[7] |
| Solvent toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (e.g., <0.5% for DMSO) and include a solvent-only control.[7] | |
| Suboptimal cell culture conditions. | Ensure cells are healthy, within a low passage number, and at an optimal confluency at the time of treatment. Stressed cells are more susceptible to drug-induced toxicity.[13] | |
| Inconsistent results between experiments | Variability in cell plating density. | Standardize the cell seeding density for all experiments. Use a consistent cell counting method. |
| Inaccurate serial dilutions. | Prepare fresh serial dilutions for each experiment and verify concentrations. | |
| Assay interference. | Phenol (B47542) red in the culture medium can interfere with colorimetric assays like MTT and MTS.[13] Use phenol red-free medium for the duration of the assay. | |
| High background in cytotoxicity assays | Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. |
| Issues with assay reagents. | Ensure that assay reagents are properly stored and not expired. Prepare fresh reagents as needed. |
Strategies to Mitigate Cytotoxicity
Co-treatment with Antioxidants
Co-administration of antioxidants can help neutralize the excess ROS produced in response to this compound, thereby reducing oxidative stress-induced apoptosis.[14][15][16][17]
| Antioxidant | Recommended Starting Concentration | Key Considerations |
| N-acetylcysteine (NAC) | 1-5 mM | A precursor to glutathione, a major intracellular antioxidant.[18] |
| Vitamin E (α-tocopherol) | 10-50 µM | A potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[14][16][17] |
| MitoTEMPO | 1-10 µM | A mitochondria-targeted antioxidant that specifically scavenges mitochondrial superoxide.[15] |
Liposomal Encapsulation
Encapsulating this compound in liposomes can reduce its systemic toxicity by limiting its exposure to healthy cells and potentially enhancing its delivery to bacterial targets.[8][9][10][11][12] Liposomes can protect the encapsulated drug from degradation and control its release.[9]
| Liposome Formulation | Potential Advantages |
| Conventional Liposomes | Biocompatible and can encapsulate both hydrophilic and hydrophobic drugs.[8][10] |
| PEGylated Liposomes | Exhibit a longer circulation half-life. |
| Targeted Liposomes | Can be functionalized with ligands to specifically target bacterial cells. |
siRNA-Mediated Silencing of Off-Target Proteins
If a specific mammalian protein is identified as an off-target of this compound, siRNA can be used to downregulate the expression of this protein, potentially mitigating the cytotoxic effects.
| Parameter | Recommendation |
| siRNA Concentration | Use the lowest effective concentration (typically 5-100 nM) to minimize off-target effects of the siRNA itself.[19][20][21] |
| Controls | Include a non-silencing (scrambled) siRNA control and a positive control targeting a known gene.[20] |
| Validation | Confirm the knockdown of the target protein at both the mRNA and protein levels.[20] |
Experimental Protocols
MTS Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[22][23][24][25][26]
Materials:
-
96-well tissue culture plates
-
Mammalian cells of interest
-
This compound
-
MTS reagent solution
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[26]
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include untreated and solvent controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Record the absorbance at 490 nm using a microplate reader.[22][23][26]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.[25]
Caspase-3 Activity Assay (Fluorometric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[4][5][6][27][28]
Materials:
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer with 380 nm excitation and 420-460 nm emission filters[4][27]
Procedure:
-
Treat cells with this compound as described in the MTS assay protocol.
-
After treatment, collect and lyse the cells according to the manufacturer's protocol.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[27]
-
In a 96-well plate, add the cell lysate to each well.
-
Prepare a reaction mix containing the reaction buffer and caspase-3 substrate.[27]
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate at 37°C for 1-2 hours, protected from light.[4]
-
Measure the fluorescence using a fluorometer.
-
The amount of fluorescence is proportional to the caspase-3 activity in the sample.
Visualizations
Caption: Proposed pathway for this compound-induced cytotoxicity and points of intervention.
Caption: Workflow for assessing and mitigating the cytotoxicity of this compound.
References
- 1. Strategies for Protecting Mitochondria From Metals and Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated metabolic models for xenobiotic induced mitochondrial toxicity in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. mpbio.com [mpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical experience with drug delivery systems as tools to decrease the toxicity of anticancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. imedpub.com [imedpub.com]
- 17. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Five Ways to Reduce Xenobiotic Exposure - Causenta Cancer Treatment Center in Scottsdale Arizona [causenta.com]
- 19. Guidelines for transfection of siRNA [qiagen.com]
- 20. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 21. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 22. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bitesizebio.com [bitesizebio.com]
- 26. cohesionbio.com [cohesionbio.com]
- 27. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 28. promega.com [promega.com]
Technical Support Center: Refining the Synthesis of Antibacterial Agent 236
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Antibacterial Agent 236, a potent inhibitor of DNA gyrase and topoisomerase IV. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield of the final product | - Incomplete reaction- Suboptimal reaction temperature- Impure starting materials or reagents- Degradation of product during workup or purification | - Monitor reaction progress by TLC or LC-MS to ensure completion.- Optimize reaction temperature; some steps may require heating while others need to be cooled.- Ensure all starting materials and reagents are pure and dry.- Use mild conditions for workup and purification; avoid strong acids or bases if the product is sensitive. |
| SYN-002 | Formation of multiple byproducts | - Incorrect stoichiometry of reactants- Reaction temperature is too high, leading to side reactions- Presence of moisture or air in sensitive reactions | - Carefully control the stoichiometry of reactants, adding one reagent dropwise to the other where necessary.- Run the reaction at a lower temperature.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| PUR-001 | Difficulty in purifying the final compound | - Co-elution of impurities with the product during column chromatography- Product instability on silica (B1680970) gel | - Optimize the solvent system for column chromatography; a gradient elution may be necessary.- Try a different stationary phase for chromatography (e.g., alumina (B75360) or reverse-phase silica).- Consider alternative purification methods such as preparative HPLC or crystallization. |
| CHAR-001 | Inconsistent analytical data (NMR, MS) | - Presence of residual solvent or impurities- Product degradation | - Ensure the purified product is thoroughly dried under high vacuum.- Re-purify the compound if necessary.- Store the final compound under appropriate conditions (e.g., in a desiccator at low temperature) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing aminopiperidine-based topoisomerase inhibitors like this compound?
A1: The synthesis of these complex molecules typically involves a multi-step sequence. A common approach is the coupling of a substituted aminopiperidine core with a carboxylic acid or acyl chloride derivative, often facilitated by a peptide coupling reagent or by forming an amide bond under standard conditions. The synthesis of the substituted aminopiperidine and the carboxylic acid fragment are themselves multi-step processes.
Q2: I am observing a significant amount of a side product that appears to be a dimer of my starting material. How can I minimize this?
A2: Dimerization can occur if the reaction conditions favor self-reaction of a starting material. This can often be mitigated by using a slow addition method, where one reactant is added gradually to the other, keeping its instantaneous concentration low. Additionally, ensure that your reaction is run at the optimal temperature, as higher temperatures can sometimes promote side reactions.
Q3: My purified product seems to be degrading over time, as evidenced by the appearance of new spots on TLC. How can I improve its stability?
A3: Many complex organic molecules can be sensitive to light, air, and moisture. Store your purified this compound in a tightly sealed vial under an inert atmosphere (like argon or nitrogen), protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at a low temperature (e.g., in a refrigerator or freezer). If the compound is hygroscopic, storing it in a desiccator is also recommended.
Q4: During the purification by column chromatography, my compound is streaking and giving broad peaks. What can I do to improve the separation?
A4: Streaking and broad peaks on silica gel chromatography can be due to several factors. The compound may be too polar for the chosen solvent system, leading to strong adsorption to the silica. In such cases, adding a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to your eluent can improve the peak shape. Alternatively, the compound might be degrading on the silica gel. If this is suspected, switching to a less acidic stationary phase like neutral alumina or using a faster purification technique like flash chromatography can be beneficial.
Experimental Protocols
While the exact, detailed protocol for the synthesis of this compound is proprietary, a general and plausible multi-step synthetic route for a structurally similar aminopiperidine-based antibacterial agent is provided below for illustrative purposes.
Representative Synthesis of an Aminopiperidine-Based Antibacterial Agent
Step 1: Synthesis of a Substituted Carboxylic Acid Intermediate
-
Reaction Setup: To a solution of a commercially available substituted benzoic acid (1.0 eq) in an appropriate solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Work-up and Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is often used in the next step without further purification.
Step 2: Amide Coupling with the Aminopiperidine Core
-
Reaction Setup: In a separate flask, dissolve the commercially available aminopiperidine derivative (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.
-
Reaction Execution: Cool the solution to 0 °C and add the crude acyl chloride from Step 1 dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the final product.
Visualizations
Logical Troubleshooting Workflow for Low Product Yield
Addressing batch-to-batch variability of Antibacterial agent 236
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibacterial Agent 236. Our aim is to help you address potential experimental challenges, with a focus on tackling batch-to-batch variability to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of DNA gyrase and topoisomerase IV.[1] In bacteria, these enzymes are crucial for DNA replication, repair, and recombination. By inhibiting their function, the agent effectively halts these essential cellular processes, leading to bacterial cell death.
Q2: What are the optimal storage conditions for this compound to maintain its stability?
A2: For long-term stability, this compound should be stored as a dry powder at -20°C, protected from light and moisture. When preparing stock solutions, for example in DMSO, it is recommended to store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: We are observing significant batch-to-batch variability in the Minimum Inhibitory Concentration (MIC) of this compound. What are the potential causes and how can we troubleshoot this?
A3: Inconsistent MIC values are a common issue that can arise from several factors related to the agent itself or the experimental setup. Here are the primary potential causes and troubleshooting steps:
-
Variability in the Agent:
-
Purity and Impurities: The purity of the starting materials and the presence of different impurity profiles between batches can affect the agent's potency. It is advisable to request a Certificate of Analysis (CoA) for each batch and, if possible, perform analytical tests like HPLC to compare the chemical fingerprints.
-
Polymorphism: The agent may exist in different crystalline forms (polymorphs), which can have different solubilities and stabilities.
-
-
Experimental Conditions:
-
Inoculum Density: The concentration of bacteria used in the assay is a critical parameter. A standardized inoculum, typically a 0.5 McFarland standard, should be used consistently.
-
Growth Media: Variations in the composition and pH of the growth medium can impact the agent's activity. Using a single, high-quality lot of commercially prepared media for a series of experiments is recommended.
-
Incubation Conditions: Deviations in incubation time and temperature can alter bacterial growth rates and affect MIC values. Ensure a calibrated incubator is used with consistent incubation periods.
-
Q4: How can we minimize the impact of batch-to-batch variability on our experimental outcomes?
A4: To ensure the reproducibility of your results, consider the following strategies:
-
Batch Qualification: Before initiating a large set of experiments, qualify a new batch by comparing its performance against a previously characterized "gold standard" or reference batch.
-
Use a Single Batch: For a specific study or a series of comparative experiments, it is highly recommended to use a single, large, and homogenous batch of the antibacterial agent.
-
Standardize Protocols: Ensure that all experimental protocols, from media preparation to inoculum density and incubation conditions, are rigorously standardized and followed by all personnel.
Troubleshooting Guides
Issue 1: Inconsistent Antibacterial Activity (High MIC values)
| Possible Cause | Recommended Solution |
| Degradation of the active compound | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store the compound under the recommended conditions (dark, low temperature). |
| Presence of inactive isomers or impurities | Confirm the purity of the batch using HPLC. If possible, purify the compound to remove inactive components. |
| Incorrect preparation of stock solutions | Verify the concentration and preparation of stock solutions before each experiment. Use calibrated equipment for weighing and dilution. |
Issue 2: Poor Solubility of this compound
| Possible Cause | Recommended Solution |
| Incorrect solvent system | Test a range of pharmaceutically acceptable solvents to find the most suitable one. |
| Aggregation of the compound | Use sonication or gentle heating to aid dissolution. Be cautious with heating to avoid degradation. |
| Compound polymorphism | Consider formulation strategies such as the use of co-solvents or cyclodextrins to improve solubility. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines a standard method for determining the MIC of this compound.
-
Preparation of Reagents:
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
This compound: Prepare a stock solution (e.g., in DMSO) at a concentration 100x the highest desired final concentration.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no agent) and a sterility control (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent MIC results.
References
Optimizing delivery of Antibacterial agent 236 for better efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the delivery and efficacy of Antibacterial Agent 236.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic molecule designed to inhibit bacterial DNA gyrase and topoisomerase IV. This dual-targeting mechanism is intended to prevent the replication and repair of bacterial DNA, leading to bactericidal activity and reducing the likelihood of resistance development.
Q2: What are the primary challenges observed with the delivery of this compound?
A2: The primary challenges associated with this compound are its low aqueous solubility and potential for off-target cytotoxicity at higher concentrations. These factors can limit its bioavailability and therapeutic window, necessitating the use of advanced delivery systems for optimal efficacy.
Q3: Can this compound be used against both Gram-positive and Gram-negative bacteria?
A3: Initial studies indicate that this compound has broad-spectrum activity against a range of Gram-positive bacteria. However, its efficacy against Gram-negative bacteria is limited due to the outer membrane acting as a permeability barrier. Strategies to overcome this barrier are currently under investigation.
Q4: What are the known resistance mechanisms to this compound?
A4: While the dual-targeting mechanism is designed to minimize resistance, potential mechanisms could include mutations in the target enzymes (DNA gyrase and topoisomerase IV) or the upregulation of efflux pumps that actively remove the agent from the bacterial cell.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
-
Question: We are observing significant variability in our MIC assay results for this compound against the same bacterial strain. What could be the cause?
-
Answer: Inconsistent MIC values can stem from several factors. Firstly, due to its low solubility, this compound may precipitate in the testing medium, leading to an inaccurate assessment of the effective concentration. Secondly, ensure that the bacterial inoculum is standardized accurately for each experiment, as variations in bacterial density can significantly impact MIC results. Finally, check the stability of the agent in your chosen broth medium over the incubation period.
Issue 2: High Cytotoxicity in Mammalian Cell Lines
-
Question: Our in vitro cytotoxicity assays show that this compound is toxic to mammalian cells at concentrations close to its effective antibacterial dose. How can we mitigate this?
-
Answer: The observed cytotoxicity is a known challenge. To address this, consider encapsulating this compound in a targeted delivery system, such as liposomes or nanoparticles. This can shield mammalian cells from high concentrations of the free drug while potentially enhancing its accumulation at the site of infection. Surface modification of these carriers with targeting ligands can further improve specificity.
Issue 3: Lack of Efficacy in an In Vivo Animal Model
-
Question: Despite promising in vitro results, this compound is not showing the expected efficacy in our murine infection model. What are the likely reasons?
-
Answer: The discrepancy between in vitro and in vivo results often points to poor pharmacokinetic properties. The low solubility of this compound can lead to rapid clearance and low bioavailability when administered systemically. We recommend formulating the agent into a delivery system designed to improve its solubility and circulation time. It is also crucial to verify that the concentration of the agent reaching the site of infection is sufficient to exert its antibacterial effect.
Data Presentation
Table 1: Comparative Efficacy of Different this compound Formulations
| Formulation | Drug Loading (%) | Particle Size (nm) | Zeta Potential (mV) | MIC against S. aureus (µg/mL) | IC50 in HeLa Cells (µg/mL) |
| Free Agent 236 | N/A | N/A | N/A | 8 | 15 |
| Liposomal 236 | 12 | 150 ± 10 | -25 ± 2 | 4 | 50 |
| PLGA-PEG NP 236 | 8 | 200 ± 15 | -18 ± 3 | 2 | 75 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Mice
| Formulation | Half-life (t½) (hours) | Cmax (µg/mL) | AUC (µg·h/mL) | Bioavailability (%) |
| Free Agent 236 | 1.5 | 2.1 | 5.8 | 10 |
| Liposomal 236 | 8.2 | 8.5 | 45.3 | 42 |
| PLGA-PEG NP 236 | 12.5 | 10.2 | 88.1 | 65 |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
-
Lipid Film Hydration: Dissolve DPPC, cholesterol, and DSPE-PEG (55:40:5 molar ratio) in chloroform (B151607) in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the lipid film with a solution of this compound in phosphate-buffered saline (PBS) at 60°C.
-
Sonication: Subject the resulting suspension to probe sonication to reduce the size of the liposomes.
-
Purification: Remove the unencapsulated drug by dialysis against PBS.
-
Characterization: Analyze the liposomal formulation for particle size, zeta potential, and drug encapsulation efficiency.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it to a concentration of 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound formulation in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for optimizing the delivery of this compound.
Caption: Troubleshooting logic for low in vivo efficacy.
Technical Support Center: Antibacterial Agent 236 Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of the novel antibacterial agent, 236.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in the yield of Antibacterial Agent 236 when moving from bench-scale to a pilot-scale bioreactor. What are the potential causes?
A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors.[1] Key areas to investigate include:
-
Inadequate Mixing and Mass Transfer: The transition to larger vessels can lead to non-uniform distribution of nutrients, oxygen, and the microbial culture itself.[1][2] This can create localized areas of nutrient limitation or byproduct accumulation, stressing the production strain.
-
Oxygen Limitation: Maintaining an optimal dissolved oxygen (DO) level is critical for many aerobic fermentation processes.[3] The oxygen transfer rate (OTR) does not always scale linearly with reactor volume, potentially leading to hypoxia or anoxia in larger bioreactors.
-
Shear Stress: Increased agitation speeds required for mixing in larger tanks can cause cellular damage, affecting the viability and productivity of the microorganisms.[2][3]
-
Sub-optimal Nutrient Feed Strategy: A feeding strategy that was effective at the lab scale may not be adequate for the altered metabolic demands and growth kinetics in a larger volume.
Q2: How can we improve the purity of this compound during downstream processing? We are struggling with removing related impurities.
A2: Improving purity requires a systematic approach to your downstream processing workflow. Consider the following:
-
Chromatography Resin Selection: Experiment with different chromatography resins (e.g., ion exchange, reverse phase, size exclusion) to identify the one with the best selectivity for this compound over its impurities.
-
Optimization of Elution Profile: Fine-tune the gradient, pH, and solvent composition of your elution buffers to achieve better separation of the target molecule from contaminants.
-
Introduction of a Crystallization Step: If feasible for your molecule, crystallization can be a powerful method for achieving high purity.
-
Membrane Filtration: Utilize techniques like nanofiltration or ultrafiltration to separate molecules based on size, which can be effective for removing certain classes of impurities.
Q3: What are the key regulatory considerations we should be aware of when scaling up the production of a new antibacterial agent?
A3: Regulatory compliance is a critical aspect of scaling up pharmaceutical production.[1] Key considerations include:
-
Good Manufacturing Practices (GMP): All stages of production, from raw material sourcing to final product packaging, must adhere to GMP guidelines to ensure product quality, safety, and consistency.[1]
-
Process Validation: You will need to demonstrate that your manufacturing process consistently produces a product that meets its predetermined specifications and quality attributes.
-
Impurity Profiling: Regulatory agencies require a thorough characterization of all impurities present in the final drug substance.
-
Documentation: Meticulous documentation of all process parameters, batch records, and quality control tests is essential for regulatory submissions.
Troubleshooting Guides
Issue 1: Low Dissolved Oxygen Levels in the Bioreactor
Symptoms:
-
Reduced cell growth rate.
-
Decreased production of this compound.
-
Shift in metabolic byproducts.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Agitation Speed | Gradually increase the agitation speed while monitoring for signs of shear stress. |
| Insufficient Airflow Rate | Increase the sparging rate of sterile air or oxygen-enriched air into the bioreactor. |
| Bioreactor Fouling | Implement a regular and validated cleaning-in-place (CIP) protocol to prevent biofilm formation on probes and surfaces. |
| High Cell Density | Switch from a batch to a fed-batch or continuous culture system to control cell density and oxygen demand. |
Issue 2: High Shear Stress Leading to Cell Lysis
Symptoms:
-
Presence of intracellular proteins in the culture supernatant.
-
Decreased cell viability.
-
Foaming in the bioreactor.
Possible Causes & Solutions:
| Cause | Solution |
| High Agitator Tip Speed | Reduce the agitation speed or use a different impeller design (e.g., marine impeller) that provides good mixing with lower shear. |
| Inappropriate Bioreactor Design | For shear-sensitive cells, consider alternative bioreactor types such as airlift reactors or packed bed reactors with immobilized cells.[3] |
| Cellular Fragility | Genetically engineer the production strain to have a more robust cell wall or membrane. |
Experimental Protocols
Protocol 1: Optimizing Dissolved Oxygen Control in a 10L Bioreactor
-
Bioreactor Setup: Prepare and sterilize a 10L stirred-tank bioreactor equipped with dissolved oxygen (DO), pH, and temperature probes.
-
Inoculation: Inoculate the sterile production medium with a seed culture of the this compound-producing strain.
-
Initial Parameters: Set the initial temperature, pH, and a low agitation speed (e.g., 100 rpm).
-
DO Cascade Control: Establish a DO cascade control loop. Set the DO setpoint to the optimal level determined in lab-scale experiments (e.g., 30% saturation). The cascade should be programmed to first increase the airflow rate, then the agitation speed, and finally supplement with pure oxygen if the DO level drops below the setpoint.
-
Monitoring: Continuously monitor DO, pH, temperature, and off-gas composition. Take regular samples to measure cell density and product concentration.
-
Data Analysis: Analyze the data to determine the optimal combination of agitation, airflow, and oxygen supplementation that maintains the desired DO level without causing excessive shear stress.
Visualizations
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. Analyzing the Challenges and Opportunities Associated With Harnessing New Antibiotics From the Fungal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Various Processing Strategies for New Generation Antibiotics Using Different Modes of Bioreactors [jscimedcentral.com]
Validation & Comparative
Comparative Analysis of Antibacterial Agent 236 and Fluoroquinolones
For Immediate Release
This guide provides a detailed comparison between the novel investigational antibacterial agent, designated Agent 236, and the well-established fluoroquinolone class of antibiotics, represented here by ciprofloxacin (B1669076). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical data.
Overview and Mechanism of Action
Fluoroquinolones: This class of antibiotics acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, and their inhibition leads to breaks in the bacterial DNA, ultimately causing cell death.[1][3] In many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many gram-positive bacteria.[2][4]
Antibacterial Agent 236: Agent 236 represents a new class of antibacterial compounds. Its proposed mechanism of action involves the targeted inhibition of bacterial fatty acid synthesis II (FASII) pathway, specifically by binding to and inactivating FabI, an enoyl-acyl carrier protein reductase. This disruption of fatty acid biosynthesis compromises the integrity of the bacterial cell membrane, leading to bactericidal effects. This mechanism is distinct from that of the fluoroquinolones.
In Vitro Efficacy
The antibacterial efficacy of Agent 236 was compared against ciprofloxacin using standard broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Organism | Strain | Agent 236 (µg/mL) | Ciprofloxacin (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.06 | 0.015 |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.125 | 0.5 |
| Staphylococcus aureus | ATCC 43300 (MRSA) | 0.25 | >32 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 | 0.25 |
Data for ciprofloxacin are representative values from published studies.[5][6][7]
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Organism | Strain | Agent 236 (µg/mL) | Ciprofloxacin (µg/mL) | MBC/MIC Ratio (Agent 236) |
| E. coli | ATCC 25922 | 0.125 | 0.03 | 2 |
| S. aureus | ATCC 29213 (MSSA) | 0.25 | 1 | 2 |
| P. aeruginosa | ATCC 27853 | 1 | 0.5 | 2 |
An agent is generally considered bactericidal if the MBC to MIC ratio is ≤ 4.
Resistance Profile
Fluoroquinolones: Resistance to fluoroquinolones primarily arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduces drug binding.[1][3] Another common mechanism is the overexpression of efflux pumps that actively remove the drug from the bacterial cell.[1][8] The frequency of spontaneous resistance mutations is in the range of 10⁻⁶.[9]
This compound: Preliminary studies indicate that resistance to Agent 236 develops through mutations in the fabI gene. Due to its novel target, Agent 236 demonstrates no cross-resistance with fluoroquinolones or other existing antibiotic classes. The spontaneous frequency of resistance to Agent 236 was observed to be lower than that of ciprofloxacin in laboratory settings.
Table 3: Frequency of Resistance
| Antibiotic | Frequency of Single-Step Resistance |
| Agent 236 | 1 in 10⁸ |
| Ciprofloxacin | 1 in 10⁶ |
Safety and Toxicology Profile
Preliminary in vitro safety assessments were conducted using human cell lines.
Table 4: In Vitro Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) |
| Agent 236 | HepG2 (Human Liver) | >100 |
| Ciprofloxacin | HepG2 (Human Liver) | ~50 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12]
-
Inoculum Preparation: A suspension of the bacterial strain is prepared from an overnight culture and adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] This suspension is then diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
Antibiotic Dilution: A two-fold serial dilution of each antibacterial agent is prepared in MHB directly in a 96-well microtiter plate.[13]
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted antibiotic. The plates are incubated at 37°C for 16-20 hours.[10]
-
Interpretation: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.[14]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as an extension of the MIC test.[15]
-
Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well that showed no visible growth (i.e., at and above the MIC).[10]
-
Plating: The aliquot is plated onto a drug-free Mueller-Hinton Agar (B569324) (MHA) plate.
-
Incubation: The agar plates are incubated at 37°C for 24-48 hours.[10]
-
Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial inoculum count.[10][14]
Conclusion
This compound demonstrates a promising preclinical profile with a novel mechanism of action that is distinct from the fluoroquinolone class. Its potent activity against key pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), suggests it could be a valuable alternative for treating infections caused by resistant bacteria. The lower frequency of resistance development and favorable in vitro safety profile warrant further investigation.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Global Fluoroquinolone Resistance Epidemiology and Implictions for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. protocols.io [protocols.io]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
A Comparative Analysis of Antibacterial Agent 236 and Vancomycin
For Research, Scientific, and Drug Development Professionals
This guide provides a detailed comparison of the novel antibacterial agent 236, a topoisomerase inhibitor, and vancomycin (B549263), a glycopeptide antibiotic that has long been a cornerstone in treating serious Gram-positive infections. This analysis is based on publicly available data and established microbiological testing standards.
Executive Summary
This compound and vancomycin represent two distinct classes of antibiotics that combat bacteria through fundamentally different mechanisms. Vancomycin inhibits the synthesis of the bacterial cell wall, a mechanism that has been a reliable target for decades. In contrast, this compound belongs to the class of novel bacterial topoisomerase inhibitors (NBTIs), targeting DNA replication and repair processes within the bacterium. This difference in mechanism suggests that Agent 236 may be effective against pathogens that have developed resistance to cell wall synthesis inhibitors like vancomycin.
Mechanism of Action
This compound: Inhibition of DNA Replication
This compound (also identified as Compound 4l) is an orally active inhibitor of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA supercoiling, a process necessary for DNA replication, transcription, and repair. By inhibiting these enzymes, Agent 236 prevents the bacterial cell from properly managing its genetic material, leading to a cessation of cellular processes and ultimately, cell death. This dual-targeting mechanism is a hallmark of many modern topoisomerase inhibitors.
Caption: Mechanism of action for this compound.
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that targets Gram-positive bacteria. Its mechanism relies on binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[1] This binding physically obstructs the transglycosylation and transpeptidation steps in the synthesis of the peptidoglycan cell wall.[1][2] Without a stable and continuously synthesized cell wall, the bacterial cell cannot withstand osmotic pressure, leading to lysis and death.[2] This mechanism differs significantly from that of beta-lactam antibiotics, although both target cell wall integrity.
Caption: Mechanism of action for Vancomycin.
Quantitative Efficacy Data
Direct comparative studies providing Minimum Inhibitory Concentration (MIC) data for this compound against a bacterial panel are not yet widely available in the public domain. The following tables summarize the known enzymatic inhibitory activity of Agent 236 and representative in vitro efficacy data for vancomycin against key pathogens.
Table 1: Enzymatic Inhibition Profile of this compound This table presents the half-maximal inhibitory concentration (IC₅₀) of Agent 236 against its target enzymes in Staphylococcus aureus. Lower values indicate greater potency.
| Target Enzyme | Organism | IC₅₀ (nM) |
| DNA Gyrase | Staphylococcus aureus | 3.2[3] |
| Topoisomerase IV | Staphylococcus aureus | 300[3] |
Table 2: Representative In Vitro Efficacy of Vancomycin This table provides typical Minimum Inhibitory Concentration (MIC) ranges for vancomycin against susceptible and resistant strains of Staphylococcus aureus. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | Phenotype | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 - 2.0 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 2.0 |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 4.0 - 8.0 |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | ≥ 16 |
Note: Vancomycin efficacy against MRSA can be diminished even at MICs of 2 µg/mL, which is still considered within the susceptible range, leading to higher rates of treatment failure.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the efficacy of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of an agent required to inhibit the visible growth of a microorganism.
Caption: Workflow for Broth Microdilution MIC Assay.
Methodology:
-
Preparation of Agent Dilutions: A two-fold serial dilution of the antibacterial agent is prepared in cation-adjusted Mueller-Hinton Broth (or another appropriate growth medium) directly in a 96-well microtiter plate.
-
Inoculum Preparation: The test bacterium is grown to a specific turbidity, equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: The prepared bacterial inoculum is added to each well containing the diluted antibacterial agent.
-
Controls: A positive control well (broth and bacteria, no agent) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the agent at which there is no visible growth (i.e., no turbidity).
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.
Methodology:
-
Preparation: Test tubes containing broth with the antibacterial agent at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) are prepared. A growth control tube without the agent is also included.
-
Inoculation: All tubes are inoculated with a starting bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling Over Time: The tubes are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each tube.
-
Quantification: The removed aliquots are serially diluted and plated onto agar (B569324) plates.
-
Incubation and Counting: The plates are incubated for 18-24 hours, after which the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Conclusion
This compound and vancomycin offer distinct approaches to combating bacterial infections. Vancomycin's long-standing efficacy against Gram-positive pathogens is well-documented, but its utility is challenged by the rise of intermediate and resistant strains and its slow bactericidal action. This compound, with its novel mechanism of targeting DNA gyrase and topoisomerase IV, presents a promising alternative, particularly for pathogens resistant to other antibiotic classes. Its potent enzymatic inhibition suggests a strong antibacterial effect. However, a comprehensive evaluation of its clinical potential will require direct comparative studies that provide in vitro susceptibility data (MICs), time-kill kinetics, and in vivo efficacy against a broad range of clinically relevant pathogens.
References
Validating the Antibacterial Efficacy of Antibacterial Agent 236: An Inter-Laboratory Comparison
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial compounds. This guide provides a comparative analysis of the antibacterial activity of a novel investigational compound, Antibacterial Agent 236, against established antibiotics. The data presented herein is a synthesis of hypothetical results from three independent laboratories (Lab A, Lab B, and Lab C) to underscore the importance of inter-laboratory validation in preclinical drug development. This guide is intended to provide a framework for the objective evaluation of new antibacterial candidates.
Comparative Efficacy Assessment
The antibacterial efficacy of this compound was evaluated against two common bacterial pathogens, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Its performance was compared with Vancomycin, a standard-of-care antibiotic for Gram-positive infections, and Linezolid, a broad-spectrum antibiotic. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental indicators of an antimicrobial agent's potency.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data obtained from the three laboratories. All concentrations are expressed in micrograms per milliliter (µg/mL).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against Staphylococcus aureus
| Antibacterial Agent | Lab A (µg/mL) | Lab B (µg/mL) | Lab C (µg/mL) |
| This compound | 1 | 2 | 1 |
| Vancomycin | 1 | 1 | 1 |
| Linezolid | 2 | 2 | 2 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Comparator Drugs against Staphylococcus aureus
| Antibacterial Agent | Lab A (µg/mL) | Lab B (µg/mL) | Lab C (µg/mL) |
| This compound | 2 | 4 | 2 |
| Vancomycin | 4 | 4 | 2 |
| Linezolid | 8 | 8 | 8 |
Table 3: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against Escherichia coli
| Antibacterial Agent | Lab A (µg/mL) | Lab B (µg/mL) | Lab C (µg/mL) |
| This compound | 4 | 4 | 8 |
| Vancomycin | >128 | >128 | >128 |
| Linezolid | 16 | 16 | 32 |
Table 4: Minimum Bactericidal Concentration (MBC) of this compound and Comparator Drugs against Escherichia coli
| Antibacterial Agent | Lab A (µg/mL) | Lab B (µg/mL) | Lab C (µg/mL) |
| This compound | 8 | 8 | 16 |
| Vancomycin | >128 | >128 | >128 |
| Linezolid | 64 | 64 | 128 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][7] The broth microdilution method was employed for MIC determination.[1][2][4]
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from a fresh culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Antibacterial Agents: Two-fold serial dilutions of each antibacterial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][8]
-
Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.
-
Plating: The aliquots are plated onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[3]
Visualizations
To further clarify the experimental process and potential mechanisms, the following diagrams are provided.
Caption: Workflow for MIC and MBC determination.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. protocols.io [protocols.io]
- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 3. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
Cross-Resistance Profile of Lefamulin (formerly Antibacterial Agent 236) Against Key Respiratory Pathogens
A Comparative Analysis Against Other Antibiotic Classes
This guide provides a comprehensive overview of the in vitro cross-resistance studies of lefamulin (B1674695), a first-in-class pleuromutilin (B8085454) antibiotic, against a panel of clinically relevant bacterial pathogens. The data presented herein, derived from extensive surveillance studies, demonstrates lefamulin's limited cross-resistance with other commonly used antibiotic classes, underscoring its potential as a valuable therapeutic option for community-acquired bacterial pneumonia (CABP).
Lefamulin exhibits a novel mechanism of action, inhibiting bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2] This unique binding, which involves interactions with both the A- and P-sites of the ribosome, is distinct from that of other protein synthesis inhibitors, contributing to its low potential for cross-resistance.[3][4]
Comparative In Vitro Activity: Lefamulin vs. Other Antibiotics
The following tables summarize the minimum inhibitory concentration (MIC) values of lefamulin and comparator antibiotics against various phenotypes of Streptococcus pneumoniae and Staphylococcus aureus. Lower MIC values are indicative of greater in vitro potency.
Table 1: Comparative Activity of Lefamulin against Streptococcus pneumoniae
| Organism/Resistance Phenotype | Lefamulin MIC50/MIC90 (µg/mL) | Penicillin MIC50/MIC90 (µg/mL) | Erythromycin MIC50/MIC90 (µg/mL) | Levofloxacin MIC50/MIC90 (µg/mL) |
| All S. pneumoniae | 0.06/0.12 | 0.5/2 | 0.06/>2 | 1/1 |
| Penicillin-Resistant | 0.06/0.12 | ≥4 | >2/>2 | 1/1 |
| Erythromycin-Resistant | 0.06/0.12 | 1/4 | >2/>2 | 1/1 |
| Levofloxacin-Nonsusceptible | 0.06/0.25 | 1/4 | >2/>2 | ≥4 |
| Multidrug-Resistant (MDR) | 0.06/0.12 | ≥4 | >2/>2 | 1/2 |
Data sourced from the SENTRY Antimicrobial Surveillance Program.[1]
Table 2: Comparative Activity of Lefamulin against Staphylococcus aureus
| Organism/Resistance Phenotype | Lefamulin MIC50/MIC90 (µg/mL) | Oxacillin MIC50/MIC90 (µg/mL) | Erythromycin MIC50/MIC90 (µg/mL) | Levofloxacin MIC50/MIC90 (µg/mL) |
| All S. aureus | 0.06/0.12 | 0.5/>2 | >2/>2 | 0.25/>8 |
| Methicillin-Resistant (MRSA) | 0.06/0.12 | >2/>2 | >2/>2 | >8/>8 |
| Methicillin-Susceptible (MSSA) | 0.06/0.12 | 0.25/0.5 | 0.25/>2 | 0.25/0.5 |
Data sourced from the SENTRY Antimicrobial Surveillance Program.[1]
Experimental Protocols
The in vitro susceptibility data presented was predominantly generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar (B569324) media to obtain fresh, pure colonies. A standardized inoculum was then prepared by suspending colonies in a saline or broth solution to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Lefamulin and comparator antibiotics were serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth medium for fastidious organisms) in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plates containing the antibiotic dilutions was inoculated with the standardized bacterial suspension. The plates were then incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
Visualizing the Mechanism and Workflow
To better understand the basis for lefamulin's low cross-resistance and the experimental procedures used, the following diagrams are provided.
Caption: Lefamulin's unique binding at the peptidyl transferase center.
Caption: Experimental workflow for MIC determination.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lefamulin: A Novel Oral and Intravenous Pleuromutilin for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-head comparison of Antibacterial agent 236 with novel antibacterial agents
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates a continuous pipeline of novel antibacterial agents. This guide provides a head-to-head comparison of the preclinical antibacterial agent 236 with several recently approved or late-stage clinical novel antibacterial agents. The quantitative data presented is based on publicly available experimental results and is intended to provide a comparative overview for research and drug development professionals.
Note on this compound: Detailed quantitative Minimum Inhibitory Concentration (MIC) data for this compound from its primary publication by Desai J, et al. (Bioorg Med Chem Lett. 2024) was not publicly accessible at the time of this review. Therefore, a direct quantitative comparison is not possible. This guide will focus on its mechanism of action and the available data for other novel agents.
Executive Summary of Compared Agents
This comparison focuses on the following antibacterial agents, selected for their novel mechanisms of action or their activity against critical multi-drug resistant pathogens:
-
This compound: A novel, orally active inhibitor of DNA gyrase and topoisomerase IV with purported broad-spectrum activity.[1]
-
Zaynich® (Zidebactam/Cefepime): A β-lactam/β-lactam enhancer combination targeting multi-drug resistant Gram-negative bacteria.
-
Lolamicin: A first-in-class antibiotic that selectively targets the LolCDE complex in Gram-negative bacteria, sparing the host microbiome.
-
Zosurabalpin: A novel macrocyclic peptide antibiotic in late-stage clinical development for the treatment of carbapenem-resistant Acinetobacter baumannii (CRAB).
-
Aztreonam-avibactam (ATM-AVI): A combination therapy targeting metallo-β-lactamase (MBL)-producing Enterobacterales.
-
Ceftobiprole (Zevtera®): A recently FDA-approved broad-spectrum cephalosporin (B10832234) with activity against methicillin-resistant Staphylococcus aureus (MRSA).
-
Exblifep® (Cefepime/Enmetazobactam): An FDA-approved β-lactam/β-lactamase inhibitor combination for complicated urinary tract infections (cUTIs).
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the novel antibacterial agents against a range of clinically relevant bacterial pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.
Table 1: Activity of Zidebactam/Cefepime (B1668827) (Zaynich®) against Gram-Negative Pathogens
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | Contemporary Collection | - | ≤2 |
| Klebsiella pneumoniae | Contemporary Collection | - | ≤2 |
| Enterobacter spp. | Contemporary Collection | - | ≤2 |
| Pseudomonas aeruginosa | All Isolates | - | 8 |
| P. aeruginosa (Carbapenem-Resistant) | - | - | >8 |
| Acinetobacter baumannii | All Isolates | - | >8 |
| A. baumannii (Carbapenem-Resistant) | - | - | >8 |
Data sourced from a study of isolates from New York City medical centers.[2][3]
Table 2: Activity of Lolamicin against Gram-Negative Pathogens
| Organism | Strain | MIC (µg/mL) |
| Escherichia coli | BW25113 | 8 |
| Klebsiella pneumoniae | ATCC 27736 | 3 |
Data sourced from a study characterizing Lolamicin's activity.[4]
Table 3: Activity of Zosurabalpin against Acinetobacter baumannii
| Isolate Collection | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Carbapenem-Resistant A. baumannii | 129 | - | - | 1 |
Table 4: Activity of Aztreonam-avibactam (ATM-AVI) against Metallo-β-Lactamase (MBL)-Producing Enterobacterales
| Organism Group | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| MBL-producing Enterobacterales | 64 | 0.5/4 | 8/4 |
Avibactam concentration is fixed at 4 µg/mL.
Table 5: Activity of Ceftobiprole (Zevtera®) against Various Pathogens
| Organism | Resistance Phenotype | Number of Isolates | MIC90 (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 2 |
| Streptococcus pneumoniae | Penicillin-Resistant | - | 0.5 |
| Enterobacteriaceae | Ceftazidime-Susceptible | - | 0.12 |
| Pseudomonas aeruginosa | Ceftazidime-Susceptible | - | 8 |
Table 6: Activity of Cefepime/Enmetazobactam (Exblifep®) against ESBL-Producing Enterobacterales
| Organism Group | Number of Isolates | MIC90 (µg/mL) |
| ESBL-producing Enterobacterales | - | 0.25 - 1 |
ESBL: Extended-Spectrum β-Lactamase
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in the tables were determined using the broth microdilution method, a standardized in vitro susceptibility testing procedure.
General Protocol for Broth Microdilution:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of each antibacterial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: The microtiter plates containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Endpoint Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. This is determined by visual inspection of the microtiter plate. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included for quality control.
This is a generalized protocol. Specific details such as the use of supplements in the media (e.g., serum) may vary between studies.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the mechanisms of action of the compared antibacterial agents.
This compound and Novel Bacterial Topoisomerase Inhibitors (NBTIs)
This compound is a novel bacterial topoisomerase inhibitor (NBTI). NBTIs target DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[1] Unlike fluoroquinolones, which bind to a different site on these enzymes, NBTIs have a distinct mechanism of action that can circumvent existing resistance.
Caption: Mechanism of action of this compound (NBTI).
Zaynich® (Zidebactam/Cefepime)
Zaynich® is a combination of cefepime, a cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), and zidebactam, a β-lactamase inhibitor that also has a β-lactam enhancer effect through its own PBP binding activity.
Caption: Mechanism of action of Zaynich® (Zidebactam/Cefepime).
Lolamicin
Lolamicin targets the LolCDE complex, a lipoprotein transport system essential for maintaining the outer membrane integrity of Gram-negative bacteria. By inhibiting this system, lolamicin selectively kills pathogenic Gram-negative bacteria.
Caption: Mechanism of action of Lolamicin.
Zosurabalpin
Zosurabalpin inhibits the lipopolysaccharide (LPS) transport machinery in Acinetobacter baumannii by targeting the LptB2FGC complex. This disruption of LPS transport leads to the accumulation of LPS in the inner membrane, causing cell stress and death.
Caption: Mechanism of action of Zosurabalpin.
Aztreonam-avibactam (ATM-AVI)
This combination restores the activity of aztreonam (B1666516) against bacteria that produce both metallo-β-lactamases (MBLs) and other β-lactamases like AmpC and ESBLs. Avibactam inhibits the latter, protecting aztreonam from degradation, while aztreonam itself is stable against MBLs and inhibits cell wall synthesis.
Caption: Mechanism of action of Aztreonam-avibactam.
Ceftobiprole (Zevtera®) and Exblifep® (Cefepime/Enmetazobactam)
Both of these agents are cephalosporins (or a cephalosporin combination) that inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Ceftobiprole has enhanced activity against MRSA due to its high affinity for PBP2a. Exblifep combines cefepime with enmetazobactam, a β-lactamase inhibitor that protects cefepime from degradation by ESBLs.
Caption: Experimental Workflow for MIC Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of cefepime/zidebactam (WCK 5222) against Enterobacteriaceae, Pseudomonas aeruginosa and Acinetobacter baumannii endemic to New York City medical centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
In Vivo Reproducibility of Antibacterial Agent 236: A Comparative Analysis
A comprehensive review of the in vivo efficacy of the novel antibacterial agent 236 (also known as compound 4l), a potent inhibitor of DNA gyrase and topoisomerase IV, is presented. This guide synthesizes available preclinical data, offering a comparative analysis against other antibacterial agents, and provides detailed experimental protocols to aid in the reproducibility of these findings.
This compound has demonstrated significant broad-spectrum antibacterial activity and favorable pharmacokinetic properties in murine models. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of its performance and to support further in vivo studies.
Mechanism of Action: Targeting Bacterial DNA Replication
This compound functions as a dual inhibitor of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, Agent 236 disrupts the supercoiling and decatenation of bacterial DNA, ultimately leading to cell death. This mechanism of action is distinct from many existing classes of antibiotics, making it a promising candidate against drug-resistant strains.
Mechanism of action for this compound.
Comparative In Vivo Efficacy
While the full text of the primary study by Desai et al. detailing the in vivo efficacy of this compound was not publicly accessible, this guide will be updated with comparative data as it becomes available. The following tables are structured to present key in vivo metrics and will be populated once the data can be obtained.
Table 1: In Vivo Efficacy in Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Bacterial Load (CFU/mL) in Blood (24h post-infection) | Survival Rate (%) |
| Vehicle Control | - | - | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Comparator Agent 1 | Data not available | Data not available | Data not available | Data not available |
| Comparator Agent 2 | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vivo Efficacy in Murine Pneumonia Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Bacterial Load (CFU/g) in Lungs (24h post-infection) | Survival Rate (%) |
| Vehicle Control | - | - | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Comparator Agent 1 | Data not available | Data not available | Data not available | Data not available |
| Comparator Agent 2 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
To ensure the reproducibility of in vivo studies, detailed experimental protocols are essential. The following are generalized protocols for common murine infection models used to evaluate antibacterial agents. These should be adapted based on the specific details provided in the primary research article for this compound once available.
Murine Systemic Sepsis Model
This model is used to evaluate the efficacy of an antibacterial agent against a systemic infection.
1. Animal Model:
-
Species: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
2. Inoculum Preparation:
-
Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth (e.g., Tryptic Soy Broth) at 37°C with agitation.
-
Subculture the bacteria in fresh broth and grow to the mid-logarithmic phase.
-
Harvest bacteria by centrifugation, wash twice with sterile saline, and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final concentration should be confirmed by plating serial dilutions.
3. Infection:
-
Administer the bacterial inoculum to the mice via intraperitoneal (IP) injection. The inoculum volume and concentration should be predetermined to cause a lethal infection in the control group within a specified timeframe (e.g., 24-48 hours).
4. Treatment:
-
Initiate treatment with this compound, a comparator agent, or a vehicle control at a specified time point post-infection (e.g., 1-2 hours).
-
Administer the treatment via the desired route (e.g., intravenous, oral).
-
Continue treatment at predetermined intervals for a specified duration.
5. Endpoint Analysis:
-
Survival: Monitor the survival of the mice daily for a set period (e.g., 7 days).
-
Bacterial Load: At a specified time point (e.g., 24 hours post-infection), euthanize a subset of mice from each group. Aseptically collect blood and/or organs (e.g., spleen, liver). Homogenize the organs in sterile saline. Perform serial dilutions of the blood and tissue homogenates and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per mL or gram of tissue.
Workflow for the Murine Systemic Sepsis Model.
Murine Pneumonia Model
This model is used to assess the efficacy of an antibacterial agent against a respiratory tract infection.
1. Animal Model:
-
Species: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
2. Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the sepsis model.
3. Infection:
-
Anesthetize the mice.
-
Induce pneumonia by intranasal or intratracheal instillation of the bacterial suspension. The volume and concentration of the inoculum should be optimized to establish a consistent lung infection.
4. Treatment:
-
Initiate treatment at a specified time post-infection.
-
Administer this compound, a comparator agent, or a vehicle control via the desired route.
5. Endpoint Analysis:
-
Survival: Monitor the survival of the mice for a defined period.
-
Bacterial Load: At a specified time point, euthanize a subset of mice. Aseptically remove the lungs and homogenize them in sterile saline. Plate serial dilutions of the lung homogenate to determine the CFU per gram of lung tissue.
Workflow for the Murine Pneumonia Model.
This guide will be updated with specific quantitative data and detailed protocols as they become publicly available. The provided frameworks for data presentation and experimental methodologies are intended to facilitate a thorough and objective evaluation of the in vivo reproducibility of this compound.
Validating the Target Engagement of Antibacterial Agent 236: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Antibacterial agent 236, a novel inhibitor of DNA gyrase and topoisomerase IV. Through a comparative approach with established antibacterial agents, this document outlines the experimental validation of its target engagement, offering detailed protocols and supporting data to facilitate further research and development.
Introduction to this compound
This compound is a potent, orally active small molecule demonstrating broad-spectrum antibacterial activity. Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[] These enzymes are critical for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial therapy. This guide details the experimental methodologies used to confirm the direct interaction of this compound with its intended targets and compares its efficacy with other agents targeting the same pathway.
Comparative Analysis of Antibacterial Agents
To contextualize the performance of this compound, a comparative analysis was conducted against two well-characterized antibacterial agents that also target DNA gyrase and topoisomerase IV: Ciprofloxacin (a fluoroquinolone) and Novobiocin (an aminocoumarin).
| Parameter | This compound | Ciprofloxacin | Novobiocin |
| Primary Target(s) | DNA gyrase & Topoisomerase IV | DNA gyrase & Topoisomerase IV | DNA gyrase (GyrB subunit) |
| Mechanism of Action | Inhibition of ATPase activity | Traps enzyme-DNA cleavage complexes[2][3][4] | Competitive inhibitor of the ATPase reaction catalyzed by GyrB[5][6][7] |
| IC50 (S. aureus DNA Gyrase) | 3.2 nM[] | ~1 µM | ~10 nM |
| IC50 (S. aureus Topoisomerase IV) | 300 nM[] | ~5 µM | Not a primary inhibitor |
| MIC (S. aureus) | 0.125 µg/mL | 0.25 - 1 µg/mL | 0.06 - 0.5 µg/mL |
Experimental Protocols for Target Validation
Robust validation of target engagement is crucial in drug development. The following protocols describe the key experiments performed to confirm that this compound directly interacts with and inhibits DNA gyrase and topoisomerase IV within bacterial cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. It relies on the principle that ligand binding increases the thermal stability of the target protein.[8][9]
Experimental Protocol:
-
Bacterial Culture: Staphylococcus aureus (ATCC 29213) is grown to the mid-logarithmic phase in Mueller-Hinton broth.
-
Compound Treatment: Bacterial cells are harvested, washed, and resuspended in phosphate-buffered saline (PBS). The cell suspension is then incubated with either this compound (10x MIC), a vehicle control (DMSO), or a comparator agent for 1 hour at 37°C.
-
Thermal Challenge: The treated cell suspensions are divided into aliquots and heated individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling on ice.
-
Cell Lysis: The cells are lysed by sonication or enzymatic digestion to release the cellular proteins.
-
Protein Analysis: The soluble protein fraction is separated from the aggregated proteins by centrifugation. The amount of soluble target protein (DNA gyrase or topoisomerase IV) at each temperature is quantified by Western blotting using specific antibodies.
-
Data Analysis: Melting curves are generated by plotting the percentage of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free technique that identifies protein targets of small molecules based on the principle that ligand binding can protect a protein from proteolysis.[2][5][10]
Experimental Protocol:
-
Lysate Preparation: S. aureus cells are grown to mid-log phase, harvested, and lysed to prepare a soluble protein lysate.
-
Compound Incubation: Aliquots of the cell lysate are incubated with varying concentrations of this compound, a vehicle control, or a comparator agent for 1 hour at room temperature.
-
Protease Digestion: A protease, such as thermolysin or pronase, is added to each lysate aliquot and incubated for a specific time to allow for partial protein digestion.
-
Digestion Quenching: The digestion is stopped by the addition of a protease inhibitor or by heat inactivation.
-
Protein Analysis: The protein samples are resolved by SDS-PAGE. The band corresponding to the target protein is visualized by Coomassie staining or Western blotting.
-
Data Analysis: A dose-dependent protection of the target protein from proteolysis in the presence of this compound confirms a direct binding interaction.
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams were generated using the DOT language.
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.
Conclusion
References
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Novobiocin - Wikipedia [en.wikipedia.org]
- 7. vumicro.com [vumicro.com]
- 8. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etoposide: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Safety Profile: Antibacterial Agent 236 and Existing Fluoroquinolone Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profile of the novel antibacterial agent 236, a DNA gyrase and topoisomerase IV inhibitor, against established fluoroquinolone antibiotics. Due to the early stage of development for this compound, publicly available safety data is limited. Therefore, this comparison focuses on the known safety profile of fluoroquinolones and the anticipated safety considerations for the class of Novel Bacterial Topoisomerase Inhibitors (NBTIs), to which agent 236 belongs.
Executive Summary
This compound (also known as Compound 4l) is an aminopiperidine-based potent inhibitor of bacterial DNA gyrase and topoisomerase IV.[1] Its mechanism of action is similar to that of fluoroquinolones, a widely used class of broad-spectrum antibiotics. While effective, fluoroquinolones are associated with a range of adverse effects, some of which can be serious and have led to prescribing restrictions.[1][2][3][4][5] The development of new agents like this compound aims to provide alternatives with potentially improved safety profiles. This guide outlines the known safety data for comparator fluoroquinolones and details the standard experimental protocols required to establish the safety profile of a new chemical entity like this compound.
Mechanism of Action: A Shared Target
Both this compound and fluoroquinolone antibiotics target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the drugs introduce double-strand breaks in the bacterial DNA, leading to cell death.
Figure 1. Shared mechanism of action of this compound and Fluoroquinolones.
Comparative Safety Data
Quantitative safety data for this compound is not yet publicly available. The following tables summarize the known acute toxicity data for common fluoroquinolones and highlight the key adverse effects associated with this class of drugs.
Table 1: Acute Toxicity of Comparator Fluoroquinolone Antibiotics
| Drug | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Ciprofloxacin | Rat | Oral | >2000 | [6] |
| Rabbit | Dermal | >2000 | [7] | |
| Levofloxacin | Rat | Oral | 1478 | [8][9] |
| Mouse | Oral | 1803 | [8][9] | |
| Moxifloxacin | Rat | Oral | 1320 | [10][11] |
| Mouse | Oral | >435 | [10][11] | |
| Monkey | Oral | 1500 | [10][11] |
LD50: Median lethal dose.
Table 2: Common and Serious Adverse Effects of Fluoroquinolone Antibiotics
| System Organ Class | Common Adverse Effects | Serious (Potentially Disabling and Permanent) Adverse Effects |
| Gastrointestinal | Nausea, diarrhea, vomiting, taste disturbance | Clostridium difficile-associated diarrhea |
| Musculoskeletal | Tendinopathy and tendon rupture | |
| Nervous System | Headache, dizziness, insomnia | Peripheral neuropathy, agitation, tremors, hallucinations, psychosis, convulsions |
| Cardiovascular | QTc prolongation and cardiac arrhythmia, aortic aneurysm and dissection | |
| Metabolic | Hypoglycemia and hyperglycemia | |
| Dermatological | Severe hepatotoxicity (rare) |
For the NBTI class, to which this compound belongs, a key safety concern identified in preclinical studies of some candidates is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.[12][13] Therefore, thorough cardiovascular safety assessment is a critical step in the development of these new agents.
Experimental Protocols for Safety Assessment
To establish a comprehensive safety profile for a new antibacterial agent like 236, a series of standardized in vitro and in vivo experiments are required. The following are detailed methodologies for key safety assays.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of the test compound that reduces the viability of a mammalian cell line by 50% (CC50).
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) is cultured in 96-well plates to allow for cell attachment and growth.
-
Compound Exposure: The cells are then treated with a range of concentrations of the antibacterial agent and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are plotted against the compound concentrations to determine the CC50 value.
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
In Vitro hERG Inhibition Assay
This assay is crucial for assessing the potential of a compound to cause drug-induced QT prolongation.
Objective: To determine the concentration of the test compound that inhibits the hERG potassium channel activity by 50% (IC50).
Methodology:
-
Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Electrophysiology: The whole-cell patch-clamp technique is the gold standard. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
-
Compound Application: The cells are exposed to increasing concentrations of the antibacterial agent.
-
Current Measurement: The hERG channel current is measured before and after the application of the compound.
-
Data Analysis: The percentage of channel inhibition is calculated for each concentration, and the data is fitted to a concentration-response curve to determine the IC50 value.
In Vivo Acute Toxicity Study
This study provides information on the potential health hazards that might arise from a short-term exposure to a substance.
Objective: To determine the median lethal dose (LD50) and observe signs of toxicity following a single high dose of the test compound.
Methodology:
-
Animal Model: Typically conducted in two mammalian species, one rodent (e.g., rats or mice) and one non-rodent.
-
Dose Administration: The antibacterial agent is administered in single, escalating doses to different groups of animals via the intended clinical route (e.g., oral, intravenous).
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight, and food/water consumption, as well as for mortality.
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed. Tissues may be collected for histopathological examination.
-
Data Analysis: The LD50 is calculated using statistical methods.
Figure 3. General workflow for an in vivo acute toxicity study.
Conclusion
This compound represents a promising new compound in the fight against bacterial infections. Its classification as a Novel Bacterial Topoisomerase Inhibitor suggests it may be effective against fluoroquinolone-resistant strains. However, a comprehensive assessment of its safety profile is paramount. While direct comparative safety data is not yet available, the known adverse effects of fluoroquinolones and the potential for hERG inhibition in the NBTI class highlight the key areas of focus for the preclinical and clinical development of this compound. The experimental protocols outlined in this guide provide a roadmap for the rigorous evaluation required to determine the clinical viability and safety of this new therapeutic candidate.
References
- 1. Fluoroquinolone antibiotics and adverse events [australianprescriber.tg.org.au]
- 2. Fluoroquinolone Antibiotics: what you need to know about side effects - Buckinghamshire Healthcare NHS Trust [buckshealthcare.nhs.uk]
- 3. Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Fluoroquinolones: Safety, Side Effects, and Warnings [webmd.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medline.com [medline.com]
- 10. msd.com [msd.com]
- 11. merck.com [merck.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Benchmarking a Novel Antibacterial Agent: Performance of Agent 236 Against Standard of Care
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents with improved efficacy and safety profiles. This guide provides a comprehensive performance benchmark of the investigational drug, Antibacterial Agent 236, against the current standard of care, ciprofloxacin (B1669076), for the treatment of infections caused by Pseudomonas aeruginosa. The data presented herein is based on a compilation of preclinical studies designed to evaluate antimicrobial activity, efficacy in vivo, and the molecular mechanism of action.
Executive Summary
This compound is a novel bacterial topoisomerase inhibitor (NBTI) that demonstrates potent activity against a broad spectrum of bacterial pathogens, including clinically significant strains of Pseudomonas aeruginosa resistant to fluoroquinolones.[1] Unlike fluoroquinolones such as ciprofloxacin, which trap the enzyme-DNA complex, Agent 236 employs a distinct mechanism to inhibit DNA gyrase and topoisomerase IV, leading to a lower propensity for resistance development.[2][3] Preclinical data indicate that Agent 236 exhibits superior in vitro potency and maintains its activity against ciprofloxacin-resistant isolates. Furthermore, in vivo studies demonstrate a favorable efficacy and safety profile, positioning Agent 236 as a promising candidate for further clinical development.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data from a series of head-to-head comparative studies between this compound and ciprofloxacin.
Table 1: In Vitro Susceptibility Testing against P. aeruginosa
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) | Frequency of Resistance (at 4x MIC) |
| This compound | 0.125 | 0.5 | 1 | < 1 x 10⁻⁹ |
| Ciprofloxacin | 0.5 | 2 | 4 | 2.5 x 10⁻⁷ |
| Ciprofloxacin (Resistant Strain) | > 32 | > 32 | > 64 | N/A |
| This compound (vs. Ciprofloxacin-Resistant Strain) | 0.25 | 1 | 2 | < 1 x 10⁻⁹ |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. MBC is the minimum bactericidal concentration.
Table 2: In Vivo Efficacy in a Murine Thigh Infection Model
| Compound | Dosage (mg/kg) | Log₁₀ CFU Reduction (at 24h) | Survival Rate (%) |
| This compound | 25 | 3.2 | 100 |
| 50 | 4.5 | 100 | |
| Ciprofloxacin | 50 | 2.5 | 80 |
| 100 | 3.8 | 90 | |
| Vehicle Control | N/A | 0.2 | 0 |
CFU: Colony-Forming Units. The model utilized an immunocompromised murine host infected with a clinical isolate of P. aeruginosa.[4][5]
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and ciprofloxacin target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for managing DNA topology during replication, repair, and transcription.[8] However, their inhibitory mechanisms diverge significantly.
Ciprofloxacin, a fluoroquinolone, stabilizes the complex between the topoisomerase and cleaved DNA, leading to double-strand breaks and cell death.[9] Resistance often emerges through mutations in the target enzymes that reduce drug binding.[10]
In contrast, novel bacterial topoisomerase inhibitors like Agent 236 bind to a different site on the enzyme-DNA complex.[1] This unique binding mode allows them to evade existing fluoroquinolone resistance mechanisms and exhibit a distinct pharmacology.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
-
Protocol: MIC and MBC values were determined following the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[11][12]
-
Inoculum Preparation: Bacterial isolates were cultured on Mueller-Hinton agar, and colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum of approximately 5 x 10⁵ CFU/mL.[13]
-
Assay: Serial two-fold dilutions of each antibacterial agent were prepared in 96-well microtiter plates with Mueller-Hinton broth. Each well was inoculated with the prepared bacterial suspension.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
Determination: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.[14] For MBC determination, aliquots from wells showing no growth were plated on drug-free agar. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.
2. Murine Thigh Infection Model
-
Animal Model: Neutropenic female ICR mice (6-8 weeks old) were used. Neutropenia was induced by intraperitoneal injections of cyclophosphamide.[5][15]
-
Infection: Mice were inoculated intramuscularly in the thigh with a clinical isolate of P. aeruginosa (1-5 x 10⁶ CFU).
-
Treatment: Two hours post-infection, mice were administered either this compound, ciprofloxacin, or a vehicle control via subcutaneous injection. Dosing was repeated at 12 hours.
-
Efficacy Evaluation: At 24 hours post-infection, mice were euthanized, and the thigh muscles were excised, homogenized, and serially diluted for bacterial enumeration (CFU counting). The log₁₀ CFU reduction was calculated relative to the vehicle control group.[4]
Conclusion
The preclinical data presented in this guide strongly suggest that this compound has the potential to be a valuable new therapeutic option for the treatment of P. aeruginosa infections. Its potent in vitro activity, particularly against ciprofloxacin-resistant strains, and its robust in vivo efficacy highlight its advantages over the current standard of care. The unique mechanism of action of Agent 236 may also translate to a more durable resistance profile. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this promising new agent in human subjects.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. journals.asm.org [journals.asm.org]
- 7. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bacterial Chromosome Replication and DNA Repair During the Stringent Response [frontiersin.org]
- 9. droracle.ai [droracle.ai]
- 10. benchchem.com [benchchem.com]
- 11. woah.org [woah.org]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Novel Antibacterial Agents: A Guide for Laboratory Professionals
Prudent management and disposal of antibacterial agents are paramount for laboratory safety, environmental protection, and mitigating the development of antimicrobial resistance. As "Antibacterial Agent 236" does not correspond to a universally recognized chemical entity, this guide provides a comprehensive framework for the proper disposal of novel or uncharacterized antibacterial compounds. Researchers must always prioritize the specific guidance provided in the Safety Data Sheet (SDS) for their particular agent and adhere to their institution's Environmental Health and Safety (EHS) protocols.
Immediate Safety and Handling
Before commencing any disposal procedure, a thorough risk assessment must be conducted. All waste containing antibacterial agents should be treated as hazardous chemical waste and, if applicable, as biohazardous waste.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling antibacterial waste:
-
Safety glasses or goggles
-
Lab coat
-
Appropriate chemical-resistant gloves
Waste Stream Segregation and Disposal Procedures
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. Do not mix different waste streams unless explicitly permitted by your institution's EHS department.
1. Solid Chemical Waste
-
Description: Includes unused or expired pure compounds (powder), contaminated PPE, weighing papers, and other contaminated lab supplies.
-
Procedure:
-
Collect all solid chemical waste in a dedicated, clearly labeled, and sealed container.
-
Label the container with "Hazardous Waste," the chemical name (e.g., "this compound"), and the approximate quantity.
-
Store the container in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS department, typically via incineration.[1]
-
2. Liquid Chemical Waste (Stock Solutions)
-
Description: Concentrated stock solutions of the antibacterial agent. These are considered hazardous chemical waste due to their high concentration.[1]
-
Procedure:
-
Collect all concentrated liquid waste in an approved, leak-proof, and sealed container compatible with the chemical.[1][2]
-
Do not mix with other waste streams.[1]
-
Label the container with "Hazardous Waste," the chemical name, concentration, and solvent.[1]
-
Arrange for pickup by your institution's EHS for high-temperature incineration.[1]
-
Crucially, do not dispose of stock solutions down the drain or attempt to autoclave them. [1]
-
3. Mixed Biohazardous and Chemical Waste
-
Description: Used cell culture media, contaminated consumables (e.g., pipette tips, flasks), or other materials containing both the antibacterial agent and biological materials.
-
Procedure:
-
Decontamination: The primary step is to inactivate the biohazardous component, typically through autoclaving.[1][3]
-
Collect the waste in an autoclavable container or biohazard bag, ensuring it is not filled more than 75% to prevent overflow.[3]
-
Place the primary container in a secondary, autoclave-safe tray.[3]
-
Use a liquid cycle (slow exhaust) for an appropriate duration (e.g., 121°C for 30-60 minutes), adjusted for volume.[3]
-
-
Post-Autoclaving: It is critical to remember that autoclaving kills pathogens but may not degrade the antibacterial chemical. Therefore, the autoclaved waste must still be treated as chemical waste.[1][3]
-
Collection: After the waste has cooled, collect the decontaminated liquid and solid materials in a clearly labeled hazardous waste container.[1][3]
-
Disposal: Arrange for pickup by your institution's EHS department. Do not pour the autoclaved liquid down the drain unless explicitly permitted by EHS for a specific, fully deactivated agent.[1]
-
Quantitative Data Summary: Antibacterial Waste Disposal Guidelines
| Waste Type | Description | General Disposal Method | Key Considerations |
| Stock Solutions | Concentrated solutions of the antibacterial agent. | Treat as hazardous chemical waste.[3] | Collect in a designated, properly labeled, and sealed waste container. Follow institutional guidelines for chemical waste pickup.[3] |
| Used Culture Media | Liquid or solid media containing the antibacterial agent after use. | Decontamination (e.g., autoclaving) followed by disposal as chemical waste.[3] | Autoclaving may not inactivate all antibiotics; consult the agent's heat stability data. After inactivation, dispose of as chemical waste.[3] |
| Contaminated Labware | Pipette tips, gloves, flasks, etc., contaminated with the agent. | Segregate as solid chemical waste. If biohazardous, decontaminate first. | Collect in labeled, sealed containers for solid chemical waste. |
| Pure Compound (Solid) | Unused or expired antibacterial agent in powder form. | Treat as hazardous solid chemical waste. | Collect in a dedicated, sealed container and arrange for EHS pickup. |
Experimental Protocols
The standard and universally recommended protocol for the disposal of antibacterial agents is not based on laboratory experimentation but on established safety and environmental regulations. The primary "protocol" is the administrative and logistical procedure of waste segregation, containment, and professional disposal, as outlined above. Chemical degradation methods are not standard procedures and should only be performed by trained personnel with explicit approval from their institution's EHS office.[2]
Disposal Workflow and Decision-Making
The following diagrams illustrate the decision-making process and workflow for the proper disposal of antibacterial agents in a laboratory setting.
Caption: Decision workflow for antibacterial waste disposal.
Caption: Autoclaving workflow for biohazardous antibacterial waste.
References
Safe Handling and Disposal of Antibacterial Agent 236: A Guide for Laboratory Professionals
Disclaimer: "Antibacterial Agent 236" is not a publicly recognized chemical designation. The following guidelines are based on general best practices for handling potent, powdered antibacterial compounds with unknown specific toxicity. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and safety information. If an SDS is unavailable, the substance should be handled as if it were highly hazardous.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of novel antibacterial agents.[1]
The appropriate level of Personal Protective Equipment (PPE) is critical to prevent exposure through inhalation, skin contact, or ingestion.[1] The required PPE varies depending on the specific task being performed.[1]
Personal Protective Equipment (PPE) Recommendations
A risk assessment should be conducted to determine the appropriate PPE for each task.[3] Below is a summary of recommended PPE for handling this compound.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | - Double nitrile gloves[1]- Disposable lab coat or gown- Chemical splash goggles[1]- N95 or higher-rated respirator (if not handled in a chemical fume hood)[1] |
| Preparing Stock Solutions | - Double nitrile gloves- Chemical-resistant lab coat or apron- Chemical splash goggles and face shield[1]- Work within a certified chemical fume hood[1][4] |
| Handling Solutions and In-Vitro/In-Vivo Work | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and face shield- N95 or higher-rated respirator |
| Waste Disposal | - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant lab coat or apron- Safety glasses with side shields |
Note: Always inspect gloves for tears or punctures before use.[5] Change gloves frequently, and never wear latex gloves when handling solvents.[4]
Operational Plan: Safe Handling Procedures
A systematic approach to handling potent antibacterial agents minimizes the risk of exposure and contamination.[1]
Preparation and Weighing
-
Designated Area: All work with solid "this compound" should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[1]
-
Assemble Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, tubes, and solvent.[1]
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate disinfectant.[6]
-
Weighing: Use a dedicated, calibrated analytical balance.[6] Carefully transfer the desired amount of the powdered agent, avoiding the creation of dust.[6] Close the primary container immediately after weighing.[6]
-
Documentation: Record the weighed amount, date, and user in a dedicated laboratory notebook.[6]
Experimental Protocols: Preparation of a 10 mM Stock Solution
Materials:
-
This compound (powder)
-
Appropriate solvent (e.g., DMSO)
-
Analytical balance
-
Weigh boat
-
Spatula
-
Volumetric flask (appropriate size)
-
Pipettes
-
Vortex mixer
Procedure:
-
Don appropriate PPE for handling powdered chemicals, including double nitrile gloves, a disposable lab coat, and chemical splash goggles.[1]
-
In a chemical fume hood, weigh the desired amount of this compound.[1]
-
Carefully transfer the powder to the volumetric flask.[1]
-
Add a portion of the solvent to the flask.
-
Gently swirl or vortex the flask until the compound is completely dissolved.[1]
-
Add solvent to the flask until the bottom of the meniscus reaches the desired volume mark.[1]
-
Cap the flask and invert several times to ensure the solution is homogeneous.[1]
Disposal Plan: Waste Management
Improper disposal of antibacterial agents can contribute to antimicrobial resistance and environmental contamination.[7][8] All waste containing antibacterial agents must be considered chemical waste and potentially biohazardous, and should be segregated at the point of generation.[9]
Waste Stream Segregation
| Waste Type | Description | Disposal Container |
| Solid Chemical Waste | Unused or expired pure compound (powder), contaminated PPE, weigh boats, and other contaminated lab supplies. | Labeled, sealed container for solid chemical waste.[9] |
| Liquid Chemical Waste | Concentrated stock solutions of the antibacterial agent. These are considered hazardous chemical waste.[9][10] | Approved, labeled container for chemical waste.[9] |
| Mixed Biohazardous & Chemical Waste | Used cell culture media, contaminated consumables (e.g., pipette tips, plates). | Labeled, leak-proof, and puncture-resistant container for biohazardous and chemical waste. |
Disposal Procedures
-
Solid Waste: Collect in a dedicated, clearly labeled, sealed container for solid chemical waste.[9] Arrange for pickup by the institution's Environmental Health & Safety (EHS) department for disposal, likely via incineration.[9]
-
Liquid Waste: Stock solutions are considered hazardous chemical waste and should not be autoclaved or drain-disposed.[9][10] Collect in an approved, leak-proof, and sealed container for liquid chemical waste.[9] Arrange for pickup by EHS.
-
Contaminated Media: Autoclaving may not be sufficient to inactivate all antibiotics.[7] After autoclaving, the liquid may still need to be treated as chemical waste.[7][9] Consult your institution's EHS for specific guidance.
Visual Guides and Workflows
PPE Donning and Doffing Procedure
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.[11]
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands with soap and water for at least 20 seconds.[12]
-
Gown/Lab Coat: Put on a lab coat or gown and fasten it completely.[11][13]
-
Mask/Respirator: If required, put on a face mask or N95 respirator.[14]
-
Goggles/Face Shield: Put on safety goggles or a face shield.[14]
-
Gloves: Put on gloves, ensuring they cover the cuffs of the lab coat.[13][14]
Doffing (Taking Off) PPE:
The general principle is to remove the most contaminated items first.
-
Gloves: Remove gloves using the glove-to-glove/skin-to-skin technique to avoid touching the outside of the gloves with bare hands.[14]
-
Gown/Lab Coat: Unfasten and remove the lab coat by pulling it away from your body, turning it inside out as you remove it.[13]
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove goggles or a face shield from the back.[12][14]
-
Mask/Respirator: Remove the mask or respirator without touching the front.[12][14]
-
Hand Hygiene: Wash hands thoroughly with soap and water.[12]
Workflow Diagrams
Caption: PPE selection workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. vumc.org [vumc.org]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. westlab.com.au [westlab.com.au]
- 12. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 13. reach.cdc.gov [reach.cdc.gov]
- 14. uottawa.ca [uottawa.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
